Product packaging for Brimonidine/brinzolamide(Cat. No.:)

Brimonidine/brinzolamide

Cat. No.: B1243177
M. Wt: 675.6 g/mol
InChI Key: KAKYNGJFPXFCDD-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Dual Pharmacological Modalities in Ocular Physiology

The management of ocular conditions often benefits from therapies that target multiple physiological pathways. oculis.com In the context of lowering IOP, a dual-modality approach can involve agents that both decrease the production of aqueous humor and increase its outflow from the eye. nih.govresearchgate.net Aqueous humor is the clear fluid that fills the front part of the eye, and its pressure is determined by the balance between its production by the ciliary body and its drainage through the trabecular meshwork and uveoscleral pathways. By simultaneously addressing both sides of this equation, a more profound and consistent reduction in IOP can be achieved. This strategy is particularly relevant in complex diseases like glaucoma, where multiple factors can contribute to the elevation of IOP. nih.gov

Historical Context of Ocular Hypotensive Agent Research

The quest for effective ocular hypotensive agents has been a long-standing focus of ophthalmic research. Early treatments included systemic medications that often carried significant side effects. The development of topical agents, such as beta-blockers in the 1970s, marked a major advancement by localizing the drug's effect to the eye and reducing systemic exposure. crstoday.com Over the decades, research has yielded a diverse array of drug classes, each with a unique mechanism for lowering IOP. These include prostaglandin (B15479496) analogs, which enhance aqueous outflow, and carbonic anhydrase inhibitors and alpha-adrenergic agonists, which primarily reduce aqueous production. nih.govresearchgate.net The evolution of these therapies has been driven by the need for greater efficacy, improved safety profiles, and better patient adherence.

Research Significance of Fixed-Combination Formulations in Ocular Drug Discovery

Fixed-combination formulations, which combine two or more active pharmaceutical ingredients into a single dosage form, have become an important area of research in ocular drug discovery. aurigeneservices.com The primary rationale for developing these combinations is to enhance the therapeutic effect by leveraging synergistic or additive mechanisms of action. aurigeneservices.com For patients requiring multiple medications to control their IOP, a fixed combination simplifies the treatment regimen, which can lead to better compliance. researchgate.net From a research perspective, the development of fixed-combination products involves careful consideration of the pharmacokinetic and pharmacodynamic compatibility of the individual components to ensure that they work effectively together without interfering with each other's absorption, distribution, metabolism, or excretion. aurigeneservices.comnih.gov The introduction of fixed combinations without beta-blockers, such as brimonidine (B1667796)/brinzolamide (B135381), has provided important therapeutic alternatives for patients with contraindications to beta-blocker therapy, such as those with certain cardiovascular or respiratory conditions. researchgate.neteuropa.eu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H31BrN8O5S3 B1243177 Brimonidine/brinzolamide

Properties

Molecular Formula

C23H31BrN8O5S3

Molecular Weight

675.6 g/mol

IUPAC Name

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide

InChI

InChI=1S/C12H21N3O5S3.C11H10BrN5/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17;12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17);1-4H,5-6H2,(H2,15,16,17)/t10-;/m0./s1

InChI Key

KAKYNGJFPXFCDD-PPHPATTJSA-N

Isomeric SMILES

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br

Canonical SMILES

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br

Origin of Product

United States

Mechanism of Action and Pharmacological Profile

The fixed-combination ophthalmic suspension of brimonidine (B1667796) and brinzolamide (B135381) lowers intraocular pressure by combining the distinct mechanisms of its two active components. novartis.com

Brinzolamide is a potent inhibitor of carbonic anhydrase II (CA-II), an enzyme found in the ciliary processes of the eye. researchgate.netnovartis.com By inhibiting CA-II, brinzolamide reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion and consequently lowers IOP. wikipedia.orgeuropa.eu

Brimonidine is a selective alpha-2 adrenergic receptor agonist. novartis.com It lowers IOP through a dual mechanism: it suppresses aqueous humor formation and increases uveoscleral outflow, which is a secondary pathway for aqueous humor drainage. wikipedia.orgcrstoday.com

The complementary actions of these two compounds result in a greater reduction in IOP than can be achieved with either agent used as monotherapy. dovepress.com

Pharmacokinetics and Metabolism

The pharmacokinetic profiles of brinzolamide (B135381) and brimonidine (B1667796) have been studied both individually and as a fixed combination.

Brinzolamide

Following topical ocular administration, brinzolamide is absorbed through the cornea. novartis.comeuropa.eu It is also absorbed systemically, where it binds extensively to carbonic anhydrase in red blood cells (RBCs), leading to a long elimination half-life in whole blood (over 100 days). novartis.comfda.gov Plasma concentrations of brinzolamide remain low. novartis.com It is metabolized by the liver, and the primary metabolite is N-desethylbrinzolamide, which also binds to carbonic anhydrase and accumulates in RBCs. fda.gov Elimination occurs predominantly through the urine as the unchanged drug and its metabolites. fda.gov

Brimonidine

Brimonidine is rapidly absorbed into the eye after topical administration, with maximum ocular concentrations in rabbits reached in under an hour. novartis.com Systemically, plasma concentrations peak within 1 to 4 hours and then decline, with a half-life of about 3 hours. fda.gov Brimonidine is extensively metabolized by the liver, and its metabolites are primarily excreted in the urine. fda.gov

Fixed Combination

Clinical studies have shown that the systemic pharmacokinetics of brinzolamide and brimonidine when administered as a fixed combination are similar to when they are administered individually. novartis.comhres.ca Steady-state whole blood concentrations of brinzolamide and its metabolite, as well as plasma concentrations of brimonidine, are comparable between the combination product and the individual components administered alone. fda.govhres.ca

Interactive Data Table: Pharmacokinetic Parameters

ParameterBrinzolamideBrimonidine
Primary Route of Administration Topical OcularTopical Ocular
Systemic Absorption YesYes
Plasma Protein Binding ~60% fda.govNot specified
Primary Site of Metabolism LiverLiver fda.gov
Primary Route of Elimination Urine fda.govUrine fda.gov
Whole Blood Half-Life >100 days novartis.com~3 hours (systemic) fda.gov

Pharmacodynamics

The pharmacodynamic effect of the brimonidine (B1667796)/brinzolamide (B135381) combination is a significant and sustained reduction in intraocular pressure. Clinical trials have consistently demonstrated that the fixed combination is more effective at lowering IOP than either brinzolamide or brimonidine administered as monotherapy. nih.govnih.gov

Key Research Findings and Clinical Data

Brinzolamide: Carbonic Anhydrase Inhibition

Brinzolamide is a highly specific, non-competitive, and reversible inhibitor of the enzyme carbonic anhydrase (CA). drugbank.comnih.gov This enzyme is prevalent in many bodily tissues, including the eye, where it plays a vital role in aqueous humor production. patsnap.com

The human body has several isoenzymes of carbonic anhydrase, with carbonic anhydrase II (CA-II) being the most active and primarily found in red blood cells and other tissues. hres.cafda.gov Brinzolamide demonstrates a high specificity and potent inhibitory activity against CA-II. nih.govresearchgate.net It possesses a strong affinity for CA-II, as indicated by its low inhibition constant (Ki). hres.ca The flexible methoxypropyl tail of brinzolamide is thought to facilitate favorable interactions with residues in the active site of CA-II, contributing to its strong binding. researchgate.net While it primarily targets CA-II, its metabolite, N-desethylbrinzolamide, preferentially binds to carbonic anhydrase I (CA-I). hres.ca

Table 1: In Vitro Inhibitory Activity of Brinzolamide against Carbonic Anhydrase II

Parameter Value Reference
IC₅₀ 3.2 nM hres.ca
Ki 0.13 nM hres.ca

The formation of aqueous humor in the ciliary processes is dependent on the secretion of bicarbonate ions (HCO₃⁻). patsnap.com Carbonic anhydrase catalyzes the reversible reaction where carbon dioxide and water are converted into bicarbonate and protons. patsnap.com This process creates an osmotic gradient that facilitates the transport of sodium and fluid into the posterior chamber of the eye, thereby producing aqueous humor. patsnap.comwikipedia.org

By inhibiting carbonic anhydrase, specifically CA-II, in the ciliary epithelium, brinzolamide slows the rate of bicarbonate ion formation. nih.govwikipedia.org This reduction in bicarbonate diminishes the subsequent sodium and fluid transport across the ciliary epithelium, leading to a decrease in the rate of aqueous humor secretion. novartis.comwikipedia.orgpatsnap.com To achieve a measurable reduction in IOP, it is estimated that over 99% of carbonic anhydrase activity must be inhibited. nih.gov

The primary biochemical consequence of brinzolamide's action is the reduced availability of bicarbonate ions in the ciliary processes. patsnap.compatsnap.com Bicarbonate ions are crucial for the active ion transport system that drives aqueous humor formation. novartis.com A decrease in their production lessens the osmotic gradient necessary for fluid secretion. patsnap.com This localized disruption in ion transport directly translates to a lower rate of aqueous humor production, which in turn lowers intraocular pressure. patsnap.comwikipedia.org

Brimonidine: Alpha-2 Adrenergic Receptor Agonism

Brimonidine is a potent and highly selective alpha-2 (α₂) adrenergic receptor agonist. drugbank.comresearchgate.net These receptors are a type of G protein-coupled receptor (GPCR) involved in various physiological processes. wikipedia.org

Brimonidine exhibits a high degree of selectivity for the α₂-adrenergic receptor over the alpha-1 (α₁) receptor. drugbank.com Reports indicate it is approximately 1000-fold to 1780-fold more selective for the α₂ subtype. drugbank.comresearchgate.net This selectivity is significantly higher than that of older α₂-agonists like clonidine (B47849) and apraclonidine. drugbank.com Brimonidine binds to all three subtypes of the α₂-receptor (α₂A, α₂B, and α₂C), which are present in the ciliary body tissue. arvojournals.org The α₂A subtype, in particular, has been identified as mediating potent vasoconstriction in ocular arteries. arvojournals.org

Table 2: Receptor Binding Affinity (Ki) of Brimonidine for α₂-Adrenergic Receptor Subtypes

Receptor Subtype Binding Affinity (Ki, nM) Reference
α₂A 3.7 ± 0.8 nih.gov
α₂B 512 ± 3 nih.gov
α₂C 120 ± 13 nih.gov

Activation of the α₂-adrenergic receptor by brimonidine initiates a specific intracellular signaling cascade. drugbank.com The α₂-receptor is coupled to an inhibitory G-protein (Gi). wikipedia.orgnih.gov When brimonidine binds to the receptor, it triggers the dissociation of the Gi protein's α subunit. wikipedia.org This Gα subunit then associates with and inhibits the enzyme adenylyl cyclase. drugbank.comwikipedia.org

The inhibition of adenylyl cyclase leads to a decrease in the intracellular production of cyclic adenosine (B11128) monophosphate (cAMP) from ATP. drugbank.comwikipedia.org Reduced levels of cAMP prevent the activation of protein kinase A (PKA). wikipedia.org This cascade ultimately results in a suppression of aqueous humor production by the ciliary epithelium. drugbank.comnih.gov Studies confirm that the α₂A-adrenergic receptor preferentially interacts with Gi proteins over other types like Gs or Gq. nih.gov Cryo-electron microscopy has provided structural insights into how brimonidine binds to the α₂A-adrenergic receptor-GoA signaling complex. pdbj.org

Regulation of Aqueous Humor Dynamics: Production and Outflow Modulation

The fixed combination of brimonidine and brinzolamide employs a dual approach to lower intraocular pressure (IOP) by targeting both the production and outflow of aqueous humor, the fluid inside the eye. europa.eu This multifaceted mechanism results from the distinct actions of its two components.

Brinzolamide: Suppression of Aqueous Humor Production

Brinzolamide is a non-competitive and reversible inhibitor of the enzyme carbonic anhydrase II (CA-II). nih.govdrugbank.com This enzyme is highly concentrated in the ciliary processes of the eye and plays a crucial role in the secretion of aqueous humor. patsnap.comeyewiki.org Carbonic anhydrase catalyzes the formation of bicarbonate ions from carbon dioxide and water. patsnap.com These bicarbonate ions are essential for the subsequent transport of sodium and fluid into the posterior chamber, which constitutes aqueous humor production. nih.govnih.gov By inhibiting CA-II, brinzolamide reduces the formation of bicarbonate ions, thereby decreasing fluid transport and suppressing the rate of aqueous humor formation. patsnap.comeyewiki.orgnih.gov To achieve a measurable reduction in IOP, it is estimated that over 99% of carbonic anhydrase activity must be inhibited. nih.gov

Brimonidine: A Dual Mechanism of Action

Brimonidine, a selective alpha-2 adrenergic agonist, lowers IOP through a dual mechanism that involves both reducing aqueous humor production and enhancing its outflow. drugbank.comtandfonline.comfda.govresearchgate.net

Reduction of Aqueous Humor Production: Brimonidine stimulates alpha-2 adrenoceptors in the ciliary body. patsnap.com This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular messenger cyclic AMP (cAMP). drugbank.compatsnap.com The reduction in cAMP levels is believed to downregulate the secretion of aqueous humor by the ciliary epithelium. nih.govdrugbank.compatsnap.com This effect on production is considered the predominant mechanism during initial or short-term treatment. tandfonline.com

Enhancement of Uveoscleral Outflow: With more chronic administration, brimonidine's effect on aqueous humor outflow becomes more significant. tandfonline.com It increases the drainage of aqueous humor through the uveoscleral pathway, which is an alternative route to the conventional trabecular meshwork. tandfonline.compatsnap.comarvojournals.org This action is mediated by the stimulation of alpha-2 adrenergic receptors, which may lead to changes in the extracellular matrix and an increase in prostaglandin (B15479496) release, facilitating fluid drainage. nih.govarvojournals.org Studies in humans have confirmed that brimonidine treatment is associated with both a decrease in aqueous flow and an increase in uveoscleral outflow. nih.gov

The following table summarizes the distinct mechanisms by which brinzolamide and brimonidine modulate aqueous humor dynamics.

Table 1: Mechanisms of Aqueous Humor Regulation

CompoundPrimary TargetEffect on Aqueous Humor ProductionEffect on Aqueous Humor OutflowCellular Mechanism
BrinzolamideCarbonic Anhydrase II (CA-II)Decreases ProductionNo direct effectInhibits CA-II in the ciliary epithelium, reducing bicarbonate ion formation and subsequent fluid transport. nih.govpatsnap.comnih.gov
BrimonidineAlpha-2 Adrenergic ReceptorsDecreases ProductionIncreases Uveoscleral OutflowReduces cAMP levels via alpha-2 receptor agonism, suppressing secretion. drugbank.compatsnap.com Increases non-conventional outflow pathway drainage. tandfonline.comnih.gov

Synergistic Pharmacodynamic Interactions at the Ocular Tissue Level

The combination of brinzolamide and brimonidine is designed to produce a synergistic or additive effect in lowering intraocular pressure. This is achieved by targeting two distinct and complementary pathways involved in aqueous humor dynamics. europa.eunih.gov While brinzolamide exclusively suppresses the formation of aqueous humor, brimonidine contributes by both reducing its formation and actively increasing its drainage through a separate outflow pathway. europa.eutandfonline.comtandfonline.com

The interaction is pharmacodynamic, meaning it occurs at the level of the drug's mechanism of action within the ocular tissues, rather than through pharmacokinetic alterations. nih.gov Studies have shown that the systemic absorption and plasma concentrations of each component in the fixed combination are similar to when they are administered as individual therapies. europa.eunih.gov This indicates that their combined efficacy stems from their complementary physiological actions within the eye.

Clinical research has demonstrated that the fixed combination of brinzolamide 1% and brimonidine 0.2% results in a statistically significant and clinically meaningful greater reduction in IOP compared to monotherapy with either agent alone. nih.gov This enhanced effect underscores the rational basis for the combination: attacking the problem of elevated IOP from multiple angles simultaneously provides a more robust therapeutic response.

Beyond IOP reduction, there is evidence of potential synergistic effects on ocular hemodynamics. Both brinzolamide and brimonidine have been individually reported to positively influence ocular blood flow. plos.org A study investigating the fixed combination found that it could suppress the diurnal decrease in optic nerve head blood flow in rabbits. plos.org This effect on blood flow appeared to be a local pharmacological effect beyond what would be expected from IOP reduction alone, suggesting a beneficial interaction at the vascular level within the ocular tissues. plos.org

The following table details the pharmacodynamic contributions of each component that lead to a synergistic effect.

Table 2: Synergistic Interactions of Brinzolamide and Brimonidine

Pharmacodynamic AspectBrinzolamide's ContributionBrimonidine's ContributionResulting Synergistic/Additive Effect
IOP Reduction PathwayAqueous Humor Inflow Suppression (via Carbonic Anhydrase Inhibition) eyewiki.orgresearchgate.netAqueous Humor Inflow Suppression (via α2-Adrenergic Agonism) AND Outflow Enhancement (Uveoscleral) drugbank.comresearchgate.netComprehensive IOP control through two distinct inflow suppression mechanisms and one outflow enhancement mechanism. europa.eunih.gov
Clinical EfficacyModerate IOP reduction as monotherapy. nih.govModerate IOP reduction as monotherapy. nih.govSignificantly greater IOP reduction than either component used alone. nih.gov
Ocular HemodynamicsMay cause local vasodilation by increasing tissue CO2. eyewiki.org Has shown positive effects on ocular blood flow. plos.orgMay have direct effects on ocular vasculature via α2-receptors and has demonstrated neuroprotective potential. nih.govarvojournals.orgThe combination has been shown to suppress diurnal reductions in optic nerve head blood flow, suggesting a complementary effect on ocular circulation. plos.org

Ocular Absorption and Distribution Dynamics

Following topical application, both brimonidine and brinzolamide are absorbed through the cornea and distributed to various ocular tissues. drugbank.comeuropa.eueuropa.eu Their distinct physicochemical properties, however, govern their specific distribution patterns within the eye.

Corneal Permeation and Ocular Tissue Uptake (e.g., Iris-Ciliary Body, Retina)

Both brimonidine and brinzolamide effectively permeate the cornea to reach intraocular tissues. europa.eugeneesmiddeleninformatiebank.nl Studies in rabbits show that topically applied brimonidine rapidly distributes to tissues such as the iris-ciliary body and retina/choroid. geneesmiddeleninformatiebank.nlnih.gov Similarly, brinzolamide is absorbed through the cornea, with maximum ocular concentrations found in anterior tissues like the cornea, conjunctiva, aqueous humor, and iris-ciliary body. europa.eueuropa.eueuropa.eu The uptake of brinzolamide is facilitated by its nature as a carbonic anhydrase inhibitor, leading to prolonged retention in tissues rich in this enzyme. europa.eueuropa.eu

In preclinical rabbit models, brimonidine has been shown to rapidly distribute to intraocular tissues following topical administration. nih.gov The elimination from melanin-containing tissues like the iris/ciliary body and retina/choroid is slower compared to the aqueous humor and vitreous body. nih.gov For brinzolamide, studies in rabbits have demonstrated that its highest concentrations after topical administration are found in anterior segment tissues, including the cornea, conjunctiva, aqueous humor, and the iris-ciliary body. europa.eumedicines.org.uk

Distribution Profile in Anterior and Posterior Ocular Segments (e.g., Rabbits)

In rabbit models, both compounds show significant distribution in both the anterior and posterior segments of the eye. After administration of a fixed-combination of brimonidine and brinzolamide, the concentrations of both drugs in the aqueous humor were comparable to those observed when the drugs were administered individually. nih.gov Notably, brimonidine concentrations in the posterior ocular tissues were found to be equal to or even higher with the fixed-combination formulation. nih.gov

Studies in rabbits have revealed that brinzolamide accumulates significantly in anterior tissues such as the cornea, conjunctiva, aqueous humor, and iris-ciliary body. europa.eueuropa.eu Brimonidine also distributes to all assessed ocular tissues, including the conjunctiva, sclera, cornea, aqueous humor, iris, ciliary body, and lens, with the cornea being a primary route for targeting intraocular tissues. geneesmiddeleninformatiebank.nl Research indicates that brimonidine can reach the posterior tissues of the eye, such as the retina, at nanomolar concentrations after topical application in preclinical models. researchgate.net

Interactive Data Table: Ocular Tissue Distribution in Rabbits

CompoundOcular TissueKey Findings
Brimonidine Iris, Ciliary Body, Choroid-RetinaFollowing 2 weeks of instillation, concentrations were 3- to 17-fold higher than after a single dose. tmda.go.tzhpra.ie
Aqueous Humor, Retina/ChoroidReached maximum concentration (Cmax) at 1 hour after topical administration (0.1%). researchgate.net
Vitreous BodyConcentration can be an indicator of the free drug concentration in the posterior retina/choroid. nih.gov
Brinzolamide Cornea, Conjunctiva, Aqueous Humor, Iris-Ciliary BodyMaximum ocular concentrations are found in these anterior tissues. europa.eueuropa.eu
Anterior Sclera, Retina, VitreousDrug levels in the anterior parts were significantly higher than in the posterior parts. nih.gov
Retina/ChoroidIncreased distribution may be influenced by the viscosity of the formulation. nih.gov

Role of Melanin (B1238610) Binding in Ocular Distribution (Brimonidine)

Brimonidine exhibits a notable affinity for melanin, which plays a significant role in its ocular distribution. europa.eueuropa.eutmda.go.tzhpra.ie It binds reversibly to melanin in pigmented ocular tissues, such as the iris-ciliary body. medicines.org.uktmda.go.tzhpra.ie This binding leads to an accumulation of the drug in these tissues. tmda.go.tzhpra.ie Following two weeks of ocular instillation in preclinical models, the concentrations of brimonidine in the iris, ciliary body, and choroid-retina were observed to be 3- to 17-fold higher than after a single dose. tmda.go.tzhpra.ie This accumulation, however, does not occur in the absence of melanin. hpra.ie While the clinical significance of this melanin binding in humans is not fully understood, it is a key factor in the prolonged retention of brimonidine in pigmented ocular tissues. tmda.go.tzhpra.iefrontiersin.org

Systemic Absorption and Distribution in Preclinical Models

Following topical ocular administration, a portion of both brimonidine and brinzolamide is absorbed systemically. drugbank.comeuropa.eueuropa.eu

Binding to Erythrocytic Carbonic Anhydrase (Brinzolamide)

Once in the systemic circulation, brinzolamide demonstrates a high affinity for and binds extensively to carbonic anhydrase, particularly carbonic anhydrase II (CA-II), which is abundant in red blood cells (RBCs). drugbank.comeuropa.eubausch.comhres.camedsafe.govt.nz This strong binding results in the extensive distribution of brinzolamide into RBCs and a prolonged half-life in whole blood, estimated to be around 111 days. bausch.comhres.camedsafe.govt.nz The metabolite of brinzolamide, N-desethylbrinzolamide, also binds to carbonic anhydrase (primarily CA-I) and accumulates in RBCs. bausch.comhres.camedsafe.govt.nz Despite this extensive binding, plasma concentrations of both brinzolamide and its metabolite remain low. drugbank.comhres.camedsafe.govt.nz

Plasma Protein Binding Characteristics

In the systemic circulation, both brimonidine and brinzolamide exhibit binding to plasma proteins. Brinzolamide is moderately bound to human plasma proteins, with an approximate binding of 60%. drugbank.comeuropa.eueuropa.eumedicines.org.ukfda.gov The plasma protein binding of brimonidine after topical administration in humans is approximately 29%. tmda.go.tzhpra.ie

Interactive Data Table: Systemic Distribution Characteristics

CompoundBinding CharacteristicFinding
Brimonidine Plasma Protein BindingApproximately 29% in humans after topical dosing. tmda.go.tzhpra.ie
Brinzolamide Erythrocytic Carbonic Anhydrase BindingBinds strongly to carbonic anhydrase in red blood cells, leading to a long half-life in whole blood. drugbank.comeuropa.eubausch.com
Plasma Protein BindingApproximately 60% bound to human plasma proteins. drugbank.comeuropa.eueuropa.eumedicines.org.ukfda.gov

Whole Blood and Plasma Concentration Profiles in Experimental Animals

Following topical ocular administration in preclinical models, both brinzolamide and brimonidine are absorbed systemically. europa.eu Studies in rabbits show that after administration, brinzolamide is absorbed through the cornea and distributes to anterior tissues such as the cornea, conjunctiva, aqueous humor, and iris-ciliary body. efda.gov.eteuropa.eu It is also absorbed into the systemic circulation, where it binds extensively to carbonic anhydrase in red blood cells (RBCs). europa.eumedsinfo.com.au This strong, saturable binding results in very low plasma concentrations and a significantly prolonged elimination half-life in whole blood. europa.euefda.gov.etmedsinfo.com.au In rabbits, after intravenous administration, the elimination half-life for brinzolamide in both plasma and whole blood was observed to be over two weeks. uef.fi

Brimonidine is also rapidly absorbed into the eye after topical application. europa.eu In rabbits, maximum ocular concentrations were typically reached in under an hour. europa.euefda.gov.etmedsinfo.com.au Systemically, low plasma levels of brimonidine were detected in rabbits following topical administration. europa.eu A study in rabbits comparing a fixed-combination this compound suspension with single-drug formulations found that plasma brimonidine concentrations were slightly lower with the fixed-combination product, while whole blood brinzolamide concentrations showed no remarkable differences between the formulations. nih.govresearchgate.net Accumulation of brimonidine has been observed in pigmented ocular tissues like the iris-ciliary body and choroid/retina in cynomolgus monkeys and pigmented rabbits, a phenomenon attributed to the melanin-binding properties of the compound. novartis.com

Table 1: Pharmacokinetic Parameters of Brinzolamide in Rabbits After a Single Intravenous Dose (0.75 mg/kg) Data derived from compartmental analysis and non-compartmental analysis of drug concentrations in various tissues.

ParameterAqueous HumorPlasmaWhole Blood
Terminal Half-Life 3.4 hours> 2 weeks> 2 weeks
Volume of Distribution (steady-state) 673 µL--
Clearance 4.12 µL/min--
Source: Comprehensive ocular and systemic pharmacokinetics of brinzolamide in rabbits after intracameral, topical, and intravenous administration. uef.fi

Table 2: Brimonidine Concentrations in Rabbit Ocular Tissues After Topical Administration Concentrations measured following topical application of 0.1% brimonidine.

TissueCmax (Maximum Concentration)Time to Cmax (Tmax)
Aqueous Humor 472 ± 359 ng/mL1 hour
Source: Ocular and Systemic Pharmacokinetics of Brimonidine and Brinzolamide After Topical Administration in Rabbits. researchgate.net

Metabolism and Excretion Pathways in Non-Human Species

Metabolite Identification and Characterization (e.g., N-desethyl brinzolamide)

The biotransformation of brinzolamide and brimonidine results in several metabolites. For brinzolamide, the primary metabolite identified is N-desethylbrinzolamide. efda.gov.etnovartis.comdrugbank.comhres.cafda.gov.ph Other, less prominent metabolites include N-desmethoxypropyl and O-desmethyl metabolites. drugbank.comhres.cafda.gov.ph An N-propionic acid analog, formed through the oxidation of the N-propyl side chain of O-desmethyl brinzolamide, has also been characterized. drugbank.comhres.cafda.gov.ph The main active metabolite, N-desethylbrinzolamide, also binds to carbonic anhydrase and accumulates in red blood cells. researchgate.netnih.gov

Brimonidine undergoes extensive metabolism. nih.gov The principal metabolic pathways involve α(N)-oxidation, leading to the formation of 2-oxobrimonidine, 3-oxobrimonidine, and 2,3-dioxobrimonidine as major metabolites. novartis.comhres.canih.govpom.go.id Another significant pathway is the oxidative cleavage of the imidazoline (B1206853) ring, which yields 5-bromo-6-guanidinoquinoxaline. novartis.comhres.canih.gov In vitro studies using rat liver S9 fractions detected up to seven distinct metabolites. nih.gov

Table 3: Major Identified Metabolites in Preclinical Studies

Parent CompoundMetabolite NameMetabolic Pathway
Brinzolamide N-desethylbrinzolamideN-dealkylation
N-desmethoxypropyl brinzolamideN-dealkylation
O-desmethyl brinzolamideO-demethylation
Brimonidine 2-oxobrimonidineα(N)-oxidation
3-oxobrimonidineα(N)-oxidation
2,3-dioxobrimonidineα(N)-oxidation
5-bromo-6-guanidinoquinoxalineOxidative ring cleavage
Source: Various preclinical and product monograph data. novartis.comdrugbank.comhres.cafda.gov.phnih.gov

Hepatic Metabolism via Cytochrome P450 Isozymes and Aldehyde Oxidases

The metabolism of both compounds is primarily hepatic. Brinzolamide is metabolized by several cytochrome P450 (CYP450) isozymes. efda.gov.etdrugbank.comhres.cafda.gov.ph The main enzyme responsible for its biotransformation is CYP3A4, with contributions from CYP2A6, CYP2B6, CYP2C8, and CYP2C9. efda.gov.etnovartis.comhres.cafda.gov.ph Despite being a substrate for these enzymes, neither brinzolamide nor its primary metabolite, N-desethylbrinzolamide, significantly inhibit CYP450 isozymes at concentrations well above maximum systemic levels. efda.gov.etnovartis.comdrugbank.comhres.carwandafda.gov.rw

Brimonidine is also metabolized mainly by the liver, involving both cytochrome P450 and aldehyde oxidase. novartis.comhres.cafda.gov.phpom.go.idrwandafda.gov.rw In vitro metabolism studies with liver fractions from rats, rabbits, dogs, and monkeys confirmed extensive hepatic metabolism. nih.gov Specifically, rabbit liver aldehyde oxidase was shown to catalyze the metabolism of brimonidine to its oxo-metabolites. nih.gov Species differences in hepatic metabolism appear to be related to varying activity levels of liver aldehyde oxidase. nih.gov

Renal Elimination Pathways

The primary route of elimination for brinzolamide and its metabolites is through the kidneys. medsinfo.com.aumedicines.org.uk Brinzolamide is predominantly eliminated in the urine as the unchanged parent drug. novartis.comnih.govmedicines.org.uk In humans, urinary brinzolamide and N-desethylbrinzolamide accounted for approximately 60% and 6% of the dose, respectively. novartis.commedicines.org.ukeuropa.eu Studies in rats indicated some level of biliary excretion, accounting for about 30% of elimination, primarily as metabolites. novartis.commedicines.org.uk

Urinary excretion is also the major elimination pathway for brimonidine and its metabolites. novartis.comfda.gov.phnih.govrwandafda.gov.rw In preclinical studies involving rats and monkeys, metabolites found in the urine accounted for 60% to 75% of the administered oral or intravenous doses. europa.eunovartis.commedicines.org.uk

Pharmacokinetic Linearity and Non-Linearity in Experimental Systems

The two components of the combination product exhibit different pharmacokinetic profiles in terms of dose proportionality. The pharmacokinetics of brinzolamide are inherently non-linear. efda.gov.eteuropa.eunovartis.comfda.gov.phmedicines.org.uk This non-linearity is a direct consequence of its extensive and saturable binding to carbonic anhydrase in red blood cells and other tissues. efda.gov.eteuropa.eunovartis.comfda.gov.phmedicines.org.uk As a result, steady-state exposure to brinzolamide does not increase in a manner that is proportional to the dose. efda.gov.eteuropa.eumedsinfo.com.aumedicines.org.uk

In contrast, brimonidine demonstrates linear pharmacokinetics over the clinically relevant therapeutic dose range. efda.gov.eteuropa.eunovartis.comfda.gov.ph This linearity means that systemic exposure to brimonidine increases in an approximately proportional manner with an increasing dose. hres.ca

In vitro Cellular Models for Ocular Tissue Response

In vitro models using human ocular cells have been instrumental in dissecting the molecular effects of brimonidine and brinzolamide on tissues crucial for aqueous humor dynamics.

Research on human trabecular meshwork (TM) cells, which are critical for regulating aqueous humor outflow, has demonstrated the direct cellular impact of the individual components of the combination therapy. Studies have shown that brimonidine can influence cellular processes within these cells. researchgate.net For instance, in models of cellular stress, brimonidine has been observed to modulate the expression of fibrosis markers. researchgate.net Furthermore, investigations into brinzolamide have shown no cytotoxic effects on human primary trabecular meshwork cells (HTMCs), indicating its biocompatibility at a cellular level. nih.gov

Endoplasmic reticulum (ER) stress and subsequent fibrosis in the trabecular meshwork are implicated in the pathogenesis of glaucoma. In vitro studies have explored the effects of brimonidine on ER stress induced by agents like tunicamycin (B1663573) in human TM cells. researchgate.netmdpi.com These studies revealed that tunicamycin treatment significantly increased the expression of ER stress markers such as GRP78, CHOP, and sXBP-1, as well as fibrosis markers like COL1A1, CTGF, fibronectin, and α-SMA. researchgate.net

Co-treatment with brimonidine was found to significantly downregulate the mRNA and protein expression of GRP78. researchgate.net Specifically, 1 µM brimonidine significantly reduced GRP78 mRNA expression, while a higher concentration of 10 µM decreased the mRNA expression of CHOP, GRP78, and sXBP-1. mdpi.com This suggests a potential role for brimonidine in mitigating cellular stress pathways in TM cells. researchgate.netmdpi.com

Brimonidine's primary mechanism of action involves the activation of alpha-2 adrenergic receptors. researchgate.netfda.gov Cellular assays confirm that brimonidine is a potent and highly selective alpha-2 adrenoceptor agonist. researchgate.neteuropa.eu This receptor activation initiates a cascade of intracellular signaling events, leading to the inhibition of the enzyme adenylate cyclase. researchgate.net This, in turn, reduces the production of aqueous humor. researchgate.netfda.gov Brimonidine exhibits a high selectivity for the alpha-2 receptor over the alpha-1 receptor, which is a key characteristic of its pharmacological profile. researchgate.net

In vivo Animal Models for Ocular Physiology and Hemodynamics

Animal models have been crucial for evaluating the physiological effects of the this compound combination on IOP and aqueous humor dynamics in a living system.

Studies in various animal models, including monkeys and rabbits with induced ocular hypertension, have consistently demonstrated the IOP-lowering efficacy of both brimonidine and brinzolamide individually and, by extension, their combination.

In ocular hypertensive cynomolgus monkeys, brinzolamide has been shown to reduce IOP by decreasing aqueous humor formation. europa.euarvojournals.org Similarly, brimonidine tartrate administered to glaucomatous monkeys resulted in a significant decrease in IOP. hres.ca In rabbits, both brinzolamide and brimonidine have demonstrated dose-dependent IOP reduction. europa.eu A study on a rabbit model of water-loading induced ocular hypertension showed that brimonidine had a stronger IOP-lowering effect compared to brinzolamide. researchgate.nettandfonline.comtandfonline.com Specifically, in this model, the maximum IOP-lowering effects for brimonidine and brinzolamide were 12.2 mmHg and 5.0 mmHg, respectively. researchgate.net

The fixed combination of brinzolamide and brimonidine (BBFC) has also been directly studied. In pigmented rabbits, twice-daily administration of BBFC resulted in a significant reduction in IOP compared to a control group. plos.org Another study in a microbead-induced ocular hypertension mouse model showed that both brimonidine and brinzolamide effectively lowered IOP. nih.gov

Animal ModelCompoundKey FindingCitation
Ocular Hypertensive Cynomolgus MonkeysBrinzolamideReduced IOP by decreasing aqueous humor formation. europa.euarvojournals.org
Glaucomatous Cynomolgus MonkeysBrimonidine TartrateSignificantly decreased IOP. hres.ca
Pigmented RabbitsBrinzolamideDose-dependent IOP reduction. europa.eu
Pigmented RabbitsBrimonidine TartrateDose-dependent IOP reduction. europa.eu
Water-Loading Induced Ocular Hypertensive RabbitsBrimonidineMaximum IOP reduction of 12.2 mmHg. researchgate.net
Water-Loading Induced Ocular Hypertensive RabbitsBrinzolamideMaximum IOP reduction of 5.0 mmHg. researchgate.net
Pigmented RabbitsBrinzolamide/Brimonidine Fixed CombinationSignificantly lower IOP compared to control. plos.org
Microbead-Induced Ocular Hypertensive MiceBrimonidine & BrinzolamideEffectively lowered IOP. nih.gov

The mechanisms underlying IOP reduction involve alterations in aqueous humor dynamics, specifically its production and outflow.

Fluorophotometric studies in monkeys have shown that brimonidine tartrate reduces aqueous humor production and increases uveoscleral outflow, demonstrating a dual mechanism of action. fda.govhres.ca Treatment with brimonidine in monkeys led to a dose-dependent reduction in aqueous humor flow without affecting total outflow. europa.eu

Brinzolamide, on the other hand, primarily acts by reducing the rate of aqueous humor formation. arvojournals.orgresearchgate.net Studies in both monkeys and rabbits have confirmed that brinzolamide lowers IOP predominantly by suppressing aqueous flow, with no significant effect on aqueous drainage. arvojournals.org In rabbits, brinzolamide treatment resulted in a decrease in aqueous flow compared to control eyes. arvojournals.org

Animal ModelCompoundEffect on Aqueous Humor DynamicsCitation
MonkeysBrimonidine TartrateReduces aqueous humor production and increases uveoscleral outflow. fda.govhres.ca
MonkeysBrimonidine TartrateDose-dependent reduction in aqueous humor flow. europa.eu
MonkeysBrinzolamideReduces IOP by decreasing aqueous humor formation. europa.euarvojournals.org
RabbitsBrinzolamideReduced aqueous flow compared to control eyes. arvojournals.org

Pharmacological Effects on Pupil Diameter in Animal Systems

The combination of brimonidine and brinzolamide has been investigated in various animal models to understand its pharmacological effects, including its impact on pupil diameter. Brimonidine tartrate, an alpha-2 adrenergic receptor agonist, has been shown to cause dose-related decreases in pupil diameter in several animal species. hres.cahres.ca

In studies involving normal, unanesthetized cats, New Zealand albino rabbits, and capuchin monkeys, topical ocular administration of brimonidine tartrate at doses ranging from 0.5 µg to 5000 µg resulted in a reduction in pupil size. hres.ca This miotic effect is a known pharmacological action of alpha-2 adrenergic agonists on the iris.

Neuroprotective Mechanisms Investigated in Experimental Systems

The neuroprotective potential of the this compound combination, and particularly its brimonidine component, has been a significant area of preclinical research. These investigations have utilized various experimental models of neuronal injury to elucidate the mechanisms by which these compounds may preserve retinal ganglion cells (RGCs) and optic nerve integrity, independent of their primary effect on intraocular pressure (IOP).

Assessment in Neuronal Injury Animal Models

Brimonidine has demonstrated neuroprotective activity across a range of animal models of neuronal injury. europa.eu These models are designed to mimic the pathological processes observed in conditions like glaucoma. Studies have shown that both systemic and topical application of brimonidine can significantly improve the survival of RGCs in rodent models of optic nerve injuries. plos.orgresearchgate.net These models include acute retinal ischemia, excitotoxic retinal injury, chronic ocular hypertension, and optic nerve crush injuries. plos.orgresearchgate.netmdpi.com

In a murine optic nerve crush model, a combination of topical and systemic (intraperitoneal) brimonidine administration resulted in a significantly higher RGC survival rate (81.46%) compared to saline treatment (65.44%) or brimonidine eye drops alone (64.13%). plos.org Similarly, in a rat model of optic nerve crush, intraperitoneal injections of brimonidine led to a statistically significant higher RGC density (1281 +/- 189 cells/mm²) compared to the control group (1060 +/- 148 cells/mm²). nih.gov

In a microbead-induced ocular hypertension mouse model, treatment with brimonidine and brinzolamide resulted in significantly improved RGC and axon survival compared to vehicle controls. arvojournals.org The brimonidine-treated group showed a 21.7% ± 3.7% RGC loss, and the brinzolamide-treated group had a 24.2% ± 4.2% loss, both of which were less than the 50.9% ± 3.5% loss in the vehicle control group. arvojournals.org

Modulation of Retinal Ganglion Cell Survival in Preclinical Studies

Preclinical studies have consistently pointed to the ability of brimonidine to enhance the survival of RGCs. In a rat model of chronic ocular hypertension, brimonidine treatment was found to prevent further loss of ganglion cells. arvojournals.org This protective effect was not observed with timolol, another IOP-lowering agent. arvojournals.org

The mechanism behind this enhanced survival is believed to involve the upregulation of neurotrophic factors. plos.orgfrontiersin.org Brimonidine has been shown to up-regulate Brain-Derived Neurotrophic Factor (BDNF) in the rat retina. frontiersin.org BDNF is a potent neurotrophic factor known to prevent RGC death following optic nerve axotomy. frontiersin.org Furthermore, brimonidine has been found to mitigate neuronal death by decreasing the expression of the pro-apoptotic protein Bax and increasing the expression of the anti-apoptotic proteins Bcl-2/xL in injured cells. eyewiki.orgtandfonline.com

A study comparing RGC survival in a chronic ocular hypertensive rat model found that brimonidine-treated eyes were 50% more likely to have RGC survival compared to timolol-treated eyes, despite similar IOP-lowering effects. nih.gov

Mechanisms Beyond IOP Reduction (e.g., Ischemia, Oxidative Damage)

The neuroprotective effects of brimonidine extend beyond its IOP-lowering capabilities and are thought to involve multiple pathways that counteract the damaging effects of ischemia and oxidative stress. nih.govmdpi.commdpi.com Glaucomatous neurodegeneration is often associated with these factors, which lead to the apoptosis of RGCs. nih.govmdpi.com

Brimonidine has been shown to protect the retina from ischemic damage in a dose- and time-dependent manner. eyewiki.org It is believed to achieve this by inhibiting the release of glutamate, a major excitatory neurotransmitter that can be toxic to neurons in high concentrations (a phenomenon known as excitotoxicity). eyewiki.orgtandfonline.com Brimonidine also helps to preserve mitochondrial function and reduce oxidative stress in the context of ischemic retinal injury. eyewiki.org

Furthermore, brimonidine has demonstrated anti-inflammatory properties by regulating inflammatory biomarkers elicited by retinal ischemia/reperfusion injury. frontiersin.org It has been shown to counteract the decrease in the anti-inflammatory cytokine IL-10 that occurs after such an injury. frontiersin.org

Influence on Ocular Blood Flow and Perfusion in Animal Models

The fixed combination of brimonidine and brinzolamide has been studied for its effects on ocular blood flow, a critical factor in maintaining the health of the optic nerve.

Optic Nerve Head Blood Flow Studies

In a study using pigmented rabbits, the brinzolamide/brimonidine fixed combination (BBFC) was shown to mitigate the diurnal fluctuation-induced decreases in optic nerve head (ONH) blood flow. plos.orgnih.govplos.orgnih.govresearchgate.net Using laser speckle flowgraphy, researchers observed that six hours after administration, the BBFC group had a significantly higher percentage change in large vessel area mean blur rate (%MV) compared to the control group (98.6±16.8% vs. 81.3±7.9%). plos.orgnih.gov This suggests that the combination product can help to stabilize blood flow to the optic nerve head throughout the day. nih.govplos.org

The study also noted that while both the brinzolamide and BBFC groups showed a significant reduction in IOP, only the BBFC group demonstrated a significant effect on mitigating the decrease in ONH blood flow. plos.orgnih.gov This finding points to a beneficial vascular effect of the combination that is additive to its IOP-lowering action.

Interactive Data Table: Effect of this compound on Optic Nerve Head Blood Flow and IOP in Rabbits

Treatment Group % Change in Large Vessel Area Mean Blur Rate (%MV) at 6 hours % Change in Intraocular Pressure (%IOP) at 6 hours
Brinzolamide/Brimonidine Fixed Combination (BBFC) 98.6 ± 16.8 90.6 ± 5.0
Brinzolamide Not Significantly Different from Control 93.3 ± 2.9
Saline (Control) 81.3 ± 7.9 99.2 ± 1.7

Data sourced from a crossover study in pigmented rabbits. plos.orgnih.gov

Interactive Data Table: Retinal Ganglion Cell (RGC) Survival in Neuronal Injury Models

Animal Model Treatment Outcome Measure Result
Murine Optic Nerve Crush Brimonidine (Topical + Systemic) RGC Survival Rate 81.46%
Murine Optic Nerve Crush Saline RGC Survival Rate 65.44%
Rat Optic Nerve Crush Brimonidine (Systemic) RGC Density 1281 ± 189 cells/mm²
Rat Optic Nerve Crush Saline RGC Density 1060 ± 148 cells/mm²
Mouse Ocular Hypertension Brimonidine % RGC Loss 21.7 ± 3.7%
Mouse Ocular Hypertension Brinzolamide % RGC Loss 24.2 ± 4.2%
Mouse Ocular Hypertension Vehicle Control % RGC Loss 50.9 ± 3.5%

Data compiled from various preclinical studies. plos.orgnih.govarvojournals.org

Retinal Blood Flow Modulation

Preclinical investigations, particularly in animal models, have explored the effects of the this compound combination on ocular hemodynamics. Studies using laser speckle flowgraphy (LSFG) in rabbits have been instrumental in understanding the influence of this fixed combination on optic nerve head (ONH) blood flow. plos.orgresearchgate.net The rationale is that since individual administrations of brinzolamide and brimonidine have shown positive effects on ocular blood flow, their simultaneous administration could offer a greater protective effect. plos.orgsemanticscholar.org

In a crossover study conducted on pigmented rabbits, the fixed combination of 1% brinzolamide and 0.1% brimonidine (BBFC) was observed to mitigate the typical diurnal decreases in ONH blood flow. plos.org Specifically, six hours after administration, the BBFC group demonstrated a significantly higher percentage change in the mean blur rate in the large vessel area (%MV)—a parameter of blood flow—compared to the control group. semanticscholar.org While the brinzolamide-only group did not show a significant difference from the control group in this parameter, the BBFC group showed a suppression of the expected decrease in blood flow. plos.orgsemanticscholar.org This suggests a local pharmacological effect of the combination on the optic nerve head vasculature, independent of systemic parameters, as no significant changes in systemic blood pressure or heart rate were noted between the groups. semanticscholar.org

Further research in anesthetized rabbits has shown that intravenous brinzolamide can produce a significant, dose-related increase in total ocular blood flow, including in the optic nerve head. google.com One study noted that intravenous brinzolamide resulted in a 46±17% increase in ONH blood flow. google.com Separately, studies on brimonidine have indicated it does not act as a vasoconstrictor in models of human retinal microvasculature. nih.gov While one study in healthy adult humans did not find clinically relevant alterations in retinal blood flow velocity for either brimonidine or brinzolamide when administered separately, it highlighted that any slight velocity changes were likely within the range of normal physiologic fluctuations. nih.gov

The following table summarizes the findings from a preclinical rabbit model investigating the impact of the brinzolamide/brimonidine fixed combination on optic nerve head blood flow.

Table 1: Effect of Brinzolamide/Brimonidine Fixed Combination on Optic Nerve Head (ONH) Blood Flow in Rabbits Data adapted from a study on pigmented rabbits, showing the percentage change in mean blur rate in large vessels (%MV) six hours post-administration. semanticscholar.org

Treatment GroupMean %MV (± Standard Deviation)Comparison to Control Group (P-value)
Brinzolamide/Brimonidine FC98.6 ± 16.8%P = 0.03
Control (Saline)81.3 ± 7.9%N/A

Receptor Binding and Selectivity Assays

The pharmacological activity of the this compound combination is rooted in the distinct and selective binding profiles of its individual components.

Brimonidine: Preclinical evaluations establish brimonidine as a potent and highly selective alpha-2 (α₂) adrenergic agonist. nih.gov Its selectivity for the α₂-adrenoceptor is approximately 1,000 times greater than for the alpha-1 (α₁) adrenoceptor. nih.gov This high degree of selectivity distinguishes it from other compounds in its class; for instance, brimonidine is reported to be 7 to 12 times more α₂-selective than clonidine and 23 to 32 times more α₂-selective than apraclonidine. nih.govresearchgate.net Brimonidine also demonstrates an affinity for pigmented ocular tissues, which is attributed to its melanin-binding properties. europa.eu

Brinzolamide: This component is a specific and high-affinity inhibitor of the carbonic anhydrase (CA) enzyme, particularly the carbonic anhydrase type II isozyme (CA-II), which is central to aqueous humor secretion. researchgate.net Brinzolamide's inhibitory activity is highly selective for this enzyme. researchgate.net Its binding affinity has been quantified, with reported Ki (inhibitor constant) and IC₅₀ values of 0.13 nM and 3.19 nM, respectively, for CA-II. google.com In addition to its primary target, brinzolamide exhibits moderate binding (around 60%) to human plasma proteins and binds strongly to carbonic anhydrase within red blood cells. europa.eu

The following table provides a summary of the receptor and enzyme binding characteristics for brimonidine and brinzolamide based on preclinical data.

Table 2: Receptor and Enzyme Binding Profile of Brimonidine and Brinzolamide Summary of selectivity and binding affinity from preclinical assays. google.comnih.govresearchgate.net

CompoundPrimary TargetSelectivity / Affinity
Brimonidine Alpha-2 (α₂) Adrenergic Receptor~1000-fold more selective for α₂ vs. α₁ receptors. nih.gov 23-32 times more α₂ selective than apraclonidine. researchgate.net
Brinzolamide Carbonic Anhydrase II (CA-II)Ki: 0.13 nM google.com IC₅₀: 3.19 nM google.com

Chemical Synthesis Pathways of Brimonidine and Brinzolamide

The manufacturing of brimonidine and brinzolamide involves distinct and complex synthetic routes, each optimized for yield, purity, and scalability.

The synthesis of brimonidine has been approached through various methods. A common pathway involves the reaction of 6-amino-5-bromoquinoxaline (B154387) with thiophosgene (B130339) to form an isothiocyanate intermediate. This intermediate is then reacted with ethylenediamine (B42938) to yield brimonidine. acs.org Alternative routes have been developed to avoid the use of hazardous reagents like thiophosgene, which can produce toxic hydrogen sulfide (B99878) gas. sphinxsai.com One such method involves the condensation of 6-amino-5-bromoquinoxaline with N-acetyl ethylene (B1197577) urea (B33335) in the presence of phosphorus oxychloride to form N-acetyl brimonidine, which is then hydrolyzed to brimonidine. sphinxsai.comresearchgate.net Other reported syntheses include the reaction of 6-amino-5-bromoquinoxaline with imidazoline sulfonic acid or the use of an iminium chloride intermediate. derpharmachemica.comderpharmachemica.com

The synthesis of brinzolamide is a multi-step process that often starts from 3-acetyl-2,5-dichlorothiophene (B158969) ("DCAT"). acs.orgacs.org A key challenge in brinzolamide synthesis is the introduction of the sulfonamide group and the stereospecific formation of the chiral center. One approach involves the conversion of DCAT to a thioether, followed by a series of reactions including sulfenamidation, bromination, and a stereoselective reduction and cyclization to form the thieno[3,2-e]-1,2-thiazine ring system. acs.orgacs.org The final steps involve the introduction of the sulfonamide group and the ethylamino side chain. acs.org Another synthetic strategy begins with 2-methylaniline, which undergoes nitration, sulfonyl chloride formation, and subsequent reactions to build the core structure of brinzolamide.

Stereochemical Aspects and Enantiomeric Purity (Brinzolamide)

A critical aspect of brinzolamide synthesis is controlling the stereochemistry at the C-4 position of the thieno[3,2-e]-1,2-thiazine ring, as only the (R)-enantiomer is the active form. europa.eu Achieving high enantiomeric purity is paramount for the drug's efficacy and to minimize potential off-target effects from the inactive (S)-enantiomer.

The stereoselectivity is often achieved through the use of chiral reagents or by chiral resolution. One method employs (+)-B-chlorodiisopinocampheylborane for the asymmetric reduction of a bromo ketone intermediate, which leads to the formation of the desired (S)-thieno[3,2-e]-1,2-thiazine intermediate with high enantiomeric excess (96% ee). acs.orgacs.org Another approach involves chiral resolution of a racemic intermediate using a chiral acid, such as di-p-tolyl-D-tartaric acid, to separate the desired enantiomer. The manufacturing process for brinzolamide consistently aims to produce the (R)-enantiomer, and the final product is routinely tested for chiral purity. europa.eu

Table 1: Key Stereochemical Control Strategies in Brinzolamide Synthesis

StrategyReagent/MethodOutcome
Asymmetric Reduction(+)-B-chlorodiisopinocampheylboraneHigh enantiomeric excess (96% ee) of the desired intermediate. acs.orgacs.org
Chiral ResolutionDi-p-tolyl-D-tartaric acidSeparation of the desired (R)-enantiomer from the racemic mixture.

Development of Synthetic Intermediates and Precursors

The efficient synthesis of both brimonidine and brinzolamide relies on the development of key intermediates and precursors.

For brimonidine , a central intermediate is 6-amino-5-bromoquinoxaline. acs.org The synthesis of this precursor can be achieved in three steps starting from 1,2-diamino-4-nitrobenzene, involving hydrogenation, condensation with a glyoxal (B1671930) derivative, and subsequent bromination. acs.org Another important intermediate is 6-thioisocyanato-quinoxaline, which can be generated in situ to avoid handling the toxic thiophosgene directly. derpharmachemica.comderpharmachemica.com The development of intermediates like N-acetyl brimonidine has also provided alternative, safer synthetic routes. sphinxsai.com

Development of Novel Molecular Hybrids and Derivatives

To enhance the therapeutic profile of brimonidine and brinzolamide, researchers are exploring the design and synthesis of novel molecular hybrids and derivatives. These new chemical entities aim to offer improved efficacy, sustained drug delivery, and potentially neuroprotective effects.

Design and Synthesis of this compound Analogues

The design of analogues often involves modifying the core structures of brimonidine and brinzolamide to improve their pharmacological properties. For brinzolamide, this can include altering the substituents on the thiazine (B8601807) ring or the sulfonamide group. The synthesis of these analogues follows similar chemical principles to the parent drugs, but with modifications to introduce the desired functional groups. For instance, the tosylation of brinzolamide's sulfonamide nitrogen creates a bulkier derivative with altered lipophilicity.

Integration with H2S Donors and Other Modalities

A promising area of research is the development of molecular hybrids that combine brimonidine or brinzolamide with hydrogen sulfide (H₂S) donors. nih.govresearchgate.netmdpi.comnih.gov H₂S is a gasotransmitter with potential neuroprotective effects in glaucoma. researchgate.netmdpi.comnih.gov The synthesis of these hybrids typically involves creating a linker between the antiglaucoma drug and the H₂S-releasing moiety.

For example, brinzolamide has been linked to H₂S donors like thiobenzamide (B147508) (TBZ) and isothiocyanate (HPI) through TBTU-mediated coupling. A common synthetic strategy involves activating the brinzolamide molecule, for instance by reacting it with succinic anhydride (B1165640) to form a succinyl derivative, which is then coupled to the H₂S donor. Similarly, brimonidine can be converted to a derivative by reacting it with succinic anhydride, and this intermediate can then be linked to various H₂S donors using coupling agents like EDAC·HCl. nih.govresearchgate.net

Table 2: Synthesis of Brimonidine-H₂S Donor Hybrids

StepReagents and ConditionsPurpose
1Succinic anhydride, DMAP, anhydrous DMF, rt, 12 hFormation of a brimonidine-succinate intermediate. nih.govresearchgate.net
2EDAC·HCl, DMAP, anhydrous DMF, rt, 12 hCoupling of the intermediate to an H₂S donor. nih.govresearchgate.net

Evaluation of Novel Chemical Entities in Preclinical Systems

The newly synthesized brimonidine and brinzolamide derivatives and hybrids undergo rigorous preclinical evaluation to assess their potential as therapeutic agents. These studies are crucial to understand their efficacy, mechanism of action, and safety profile before any clinical consideration. fda.govnih.gov

Preclinical studies for brimonidine have demonstrated its high selectivity as an alpha-2 adrenoceptor agonist and its ability to lower intraocular pressure (IOP) in various animal models. nih.gov These studies also revealed its neuroprotective properties, showing that it can protect the optic nerve from secondary damage. nih.gov

For the novel H₂S-donating hybrids, preclinical evaluation focuses on their ability to release H₂S in a controlled and sustained manner, both in solution and within cells. nih.govresearchgate.netmdpi.com Studies have shown that some brinzolamide-H₂S donor hybrids can release H₂S over an extended period and lead to a significant reduction in IOP in murine models. For instance, the hybrid of brinzolamide with HPI demonstrated sustained H₂S release of 6.2 ± 0.5 μM over 24 hours. The evaluation of these novel entities in human primary corneal epithelial cells has provided valuable insights into their intracellular H₂S-releasing profiles. mdpi.com The preclinical data for these new compounds suggest they may offer a more comprehensive therapeutic approach to glaucoma by combining IOP reduction with potential neuroprotection. nih.gov

Physicochemical Properties Relevant to Ocular Formulation Development

The development of a fixed-dose combination ophthalmic product containing brimonidine and brinzolamide requires a thorough understanding of the distinct physicochemical properties of each active pharmaceutical ingredient (API). These characteristics are fundamental to creating a stable, effective, and comfortable formulation for topical ocular delivery.

Solubility Characteristics and pH Dependence

The solubility profiles of brinzolamide and brimonidine tartrate are markedly different, presenting a key challenge in co-formulation. Brinzolamide is characterized as a white to off-white powder that is practically insoluble in water at neutral pH. cbg-meb.nlrxlist.comgeneesmiddeleninformatiebank.nlfda.gov Its aqueous solubility is highly dependent on pH, increasing in more acidic or basic conditions. researchgate.neteuropa.eucbg-meb.nl This property necessitates its formulation as a suspension at a physiological pH suitable for the eye, making the drug more comfortable upon instillation. researchgate.net In contrast, brimonidine tartrate, an off-white to pale yellow powder, is water-soluble. rxlist.commedsinfo.com.au Specifically, its solubility is reported as 34 mg/mL in water at a pH of 6.5. rxlist.comfda.gov The solubility of brimonidine tartrate also exhibits pH dependence, increasing as the pH decreases. europa.eu

CompoundAppearanceSolubility in WaterpH DependenceSolubility in Other Solvents
BrinzolamideWhite to off-white powder cbg-meb.nleuropa.euInsoluble / Very slightly soluble at neutral pH cbg-meb.nlgeneesmiddeleninformatiebank.nlmedsinfo.com.auMinimal solubility at neutral pH; increases in acidic or basic conditions researchgate.neteuropa.euVery soluble in methanol (B129727), soluble in ethanol (B145695) rxlist.comfda.gov
Brimonidine TartrateOff-white to pale yellow powder/crystals hres.cahres.caSoluble (34 mg/mL at pH 6.5) rxlist.comfda.govSlightly soluble at pH 7.49; solubility increases as pH decreases europa.euhres.cahres.caSlightly soluble in methanol hres.cahres.ca

Suspension Properties and Stability Considerations

The combination product is a white to off-white, uniform ophthalmic suspension. medsinfo.com.auhres.ca It is designed to be easily redispersed upon shaking before use. rxlist.com The formulation's physical stability is maintained through a carefully selected system of excipients. Key components include:

Carbomer 974P: A polymer used to increase the viscosity of the suspension, which helps to slow the sedimentation of brinzolamide particles and prolong contact time with the ocular surface. rxlist.comhres.ca

Tyloxapol: A non-ionic surfactant that acts as a wetting agent, ensuring proper dispersion of the hydrophobic brinzolamide particles within the aqueous vehicle. rxlist.comhres.ca

Mannitol and Sodium Chloride: These are used as tonicity-adjusting agents to ensure the formulation is isotonic with tear fluid, with a target osmolality of approximately 270 mOsm/kg. rxlist.comfda.govhres.ca

The stability of the suspension is a critical quality attribute. The manufacturing process, which may involve autoclaving and milling, is carefully controlled to maintain the desired particle size distribution, as this can affect dissolution, patient comfort, and bioavailability. cbg-meb.nlresearchgate.net Stability studies have confirmed that the formulation is compatible with its low-density polyethylene (B3416737) (LDPE) packaging. europa.eu

Formulation Technologies and Ocular Bioavailability Enhancement (Preclinical)

Conventional ophthalmic formulations like eye drops are often inefficient due to rapid precorneal clearance mechanisms such as tear turnover and nasolacrimal drainage. To overcome these limitations and enhance the bioavailability of the this compound combination, various advanced formulation strategies have been explored in preclinical studies.

Development of Ophthalmic Suspension Formulations

The commercial formulation of the this compound combination is an ophthalmic suspension. This dosage form was a logical choice given the poor aqueous solubility of brinzolamide at a physiologically compatible pH. researchgate.netresearchgate.net The development of this suspension focused on optimizing its physical properties to ensure consistent dosing and performance. Research in this area emphasizes the importance of controlling critical quality attributes such as particle size distribution (PSD), viscosity (rheology), and surface tension. researchgate.net

The formulation contains 1% brinzolamide and 0.2% brimonidine tartrate, preserved with benzalkonium chloride. fda.gov The excipients, including Carbomer 974P, tyloxapol, and mannitol, are crucial for maintaining the physical structure and performance of the suspension. fda.gov The suspension vehicle is designed to be comfortable and to provide a matrix from which both the suspended brinzolamide particles and the dissolved brimonidine tartrate can be effectively delivered to the ocular surface. nih.gov

Strategies for Prolonged Ocular Retention

Beyond the inherent properties of the drugs themselves—such as brinzolamide's prolonged retention due to binding with carbonic anhydrase and brimonidine's affinity for pigmented tissues—research has focused on novel delivery systems to extend the duration of action. europa.eunovartis.com

Preclinical research has investigated several advanced platforms:

In-Situ Gelling Systems: These formulations are administered as a liquid drop but transform into a gel upon contact with the eye, triggered by physiological conditions like temperature, pH, or ions. derpharmachemica.comnih.gov This transition increases viscosity, prolonging residence time and enhancing drug absorption. nih.gov

A thermosensitive in-situ gel for brinzolamide, using Poloxamer F127 and Carbopol 934P, demonstrated a sol-to-gel transition at 33.2°C and provided controlled drug release over 8 hours. jst.go.jpresearchgate.net In a rabbit model, this formulation increased the area under the curve (AUC) of brinzolamide in the aqueous humor by 1.8-fold compared to a conventional suspension. jst.go.jp

Similar systems using Carbopol and HPMC have been developed for brimonidine tartrate to decrease systemic absorption and prolong its local effect. nih.gov

Nanoemulsions: To address the poor solubility of brinzolamide and improve penetration, an oil-in-water (O/W) nanoemulsion containing both brinzolamide and brimonidine tartrate has been developed. chula.ac.th Using excipients like castor oil and polysorbate 80, researchers created a formulation with a mean globule size under 220 nm that showed enhanced drug permeability compared to the marketed suspension. chula.ac.th

Mucoadhesive Nanofibers: A novel approach involves a solid nanofibrous drug delivery system designed to be placed on the cornea. pan.pl One such system for brinzolamide was created using β-cyclodextrin (to host the drug), hydroxypropyl cellulose (B213188) (HPC) for mucoadhesion, and polycaprolactone (B3415563) (PCL). pan.plnih.gov These nanofibers demonstrated successful drug incorporation, high mucoadhesion to sheep eye mucosa, and sustained drug permeation. nih.gov

Drug-Resin Complexes: This strategy involves combining brinzolamide with an ion-exchange resin, which is then incorporated into an in-situ gelling system. jst.go.jpresearchgate.net Drug release from this complex is triggered by an ion-exchange reaction with the cations present in tear fluid, offering a sustained release profile. jst.go.jp

Table 1: Preclinical Strategies for Enhanced Ocular Delivery
TechnologyKey Polymers/ExcipientsMechanism of ActionReported Preclinical FindingsReference
In-Situ Gelling SystemPoloxamer F127, Carbopol 934P, HPMCLiquid-to-gel phase transition on the ocular surface triggered by temperature or pH.Prolonged drug release (8 hours); 1.8-fold increase in brinzolamide bioavailability in rabbit aqueous humor. jst.go.jp, nih.gov, researchgate.net
NanoemulsionCastor Oil, Polysorbate 80, GlycerolSmall oil droplets (<220 nm) enhance drug solubilization and permeability.Higher penetrability compared to marketed suspension. chula.ac.th
Mucoadhesive Nanofibersβ-cyclodextrin, Hydroxypropyl Cellulose (HPC), Polycaprolactone (PCL)Solid fiber adheres to the mucus layer of the cornea, providing sustained release.High mucoadhesion and sustained drug permeation through sheep corneas. nih.gov, pan.pl
Drug-Resin ComplexIon-exchange resinsDrug is released via an ion-exchange mechanism with cations in tear fluid.Prolongs retention time and provides sustained release from an in-situ gel. jst.go.jp, researchgate.net

Influence of Excipients on Formulation Performance

Key formulation variables influenced by excipients include pH, osmolality, viscosity, and the physical state of the active pharmaceutical ingredients (APIs). nih.govgoogle.com For instance, brinzolamide's low aqueous solubility necessitates the use of specific excipients to maintain it in a suspended or solubilized state. geneesmiddeleninformatiebank.nlcbg-meb.nlnih.gov

Commonly used excipients and their functions in brimonidine and brinzolamide formulations include:

Viscosity-Enhancing and Gelling Agents: Polymers like Carbomer 974P, gellan gum, and poloxamers are frequently used. nih.govcbg-meb.nlnih.govresearchgate.net Carbomer 974P increases the viscosity of the formulation, prolonging its residence time on the ocular surface. cbg-meb.nljst.go.jp Gellan gum is used to create in-situ gelling systems; these formulations are administered as a liquid drop but transition to a gel upon contact with the ions in the tear fluid, thereby providing sustained drug release. nih.govnih.gov Poloxamer 407, often in combination with other polymers like Carbopol 934P, can be used to create thermosensitive in-situ gels that gel at the temperature of the precorneal area. researchgate.netjst.go.jp

Solubilizers and Surfactants: Due to brinzolamide's poor water solubility, solubilizing agents are crucial. nih.govjst.go.jp Excipients like polysorbate 80, polyoxyl 35 castor oil, and the polymer Soluplus® have been investigated to enhance the solubility of brinzolamide. nih.govnih.govgoogle.com In one approach, combining brinzolamide with Soluplus® and polysorbate 80, followed by heating or autoclaving, resulted in a formulation where the active ingredient remained in solution or in a partially amorphous state upon cooling, preventing precipitation. google.com Another study noted that tyloxapol, a surfactant in the originator product, was replaced by poloxamer 407 in a generic formulation. geneesmiddeleninformatiebank.nl

Tonicity and pH Adjusting Agents: Mannitol and sodium chloride are commonly used to adjust the osmolality of the formulation to be within a physiologically comfortable range (typically 250-320 mOsm/kg). google.comcbg-meb.nljst.go.jp The pH is also critical, as it affects both drug solubility and patient comfort. researchgate.neteuropa.eu Brinzolamide's solubility is pH-dependent, being minimal at neutral pH and increasing in acidic or more basic conditions. europa.eu Formulations are often buffered to a pH of less than 8.0, with agents like hydrochloric acid and sodium hydroxide (B78521) used for adjustment. google.comcbg-meb.nlgoogle.com

Preservatives and Chelating Agents: Benzalkonium chloride is a common preservative used in multi-dose ophthalmic products to ensure sterility. google.comcbg-meb.nl Disodium edetate (EDTA) is often included as a chelating agent to bind metal ions that could degrade the active ingredients and to enhance the efficacy of the preservative. google.comcbg-meb.nlresearchgate.net

The interaction and concentration of these excipients significantly impact formulation performance. For example, in developing an in-situ gelling solution for brinzolamide, the concentrations of the drug, dimethyl sulfoxide (B87167) (as a solubilizer), and gellan gum were found to be critical variables affecting drug solubility, gelling time, and drug release. nih.gov Similarly, in a drug-resin in-situ gelling system for brinzolamide, Poloxamer F127 was used as the gelling vehicle, while Carbopol 934P acted as a viscosity-enhancing agent to create a formulation with a sol-gel transition temperature of 33.2±1.1°C and diffusion-controlled release over 8 hours. researchgate.netjst.go.jp

Nanotechnology and Advanced Delivery Systems in Ocular Research

To overcome the limitations of conventional eye drops, significant research has focused on nanotechnology and other advanced delivery systems for brimonidine and brinzolamide. nih.govnih.gov These novel systems aim to enhance drug bioavailability by increasing precorneal residence time, improving penetration through ocular barriers, and providing sustained, controlled drug release. nih.govdntb.gov.ua

Nanoparticles (NPs): Colloidal drug carriers like nanoparticles offer numerous advantages, including the ability to overcome ocular barriers and prolong drug residence time. nih.gov

Polymeric Nanoparticles: Natural biodegradable polymers such as chitosan (B1678972) and sodium alginate have been used to prepare nanoparticles for brimonidine delivery. arvojournals.orgnih.govresearchgate.netnih.gov In one study, brimonidine-loaded chitosan and alginate nanoparticles showed optimized particle sizes of 115.67 nm and 157.67 nm, respectively, with high encapsulation efficiencies. arvojournals.org These NPs, when incorporated into eye drops or in-situ gels, provided a sustained intraocular pressure (IOP) lowering effect for up to 25 hours, compared to 7 hours for a conventional solution. arvojournals.org The bioadhesive nature of these polymers is key to their enhanced performance. arvojournals.org

Lipid DNA Nanoparticles: A novel approach involves using lipid DNA nanoparticles to deliver brimonidine. nih.govacs.org These NPs can be functionalized to load brimonidine through specific aptamers or via hydrophobic interactions. nih.govarvojournals.org This system demonstrated improved affinity for the cornea and a sustained release of the drug, leading to a significantly greater IOP-lowering effect in animal models compared to the drug alone. nih.govacs.org

Other Advanced Delivery Systems:

Nanoemulsions: These are oil-in-water emulsions with droplet sizes in the nanometer range. An in-situ gelling nanoemulsion of brinzolamide was developed using castor oil, polyoxyl 35 castor oil, polysorbate 80, and gellan gum. nih.gov The formulation had a mean globule diameter of less than 160 nm and demonstrated a longer mean residence time and superior therapeutic efficacy compared to a commercial brinzolamide suspension. nih.gov A combined brinzolamide and brimonidine tartrate nanoemulsion also showed promising results with globule sizes under 220 nm and enhanced permeability. chula.ac.th

Nanovesicular Systems (Niosomes and Liposomes): Niosomes, which are vesicles formed from non-ionic surfactants, and liposomes have been explored for ocular drug delivery. nih.govbenthamscience.commdpi.com Nanovesicles of brimonidine tartrate were developed using Span 60 and cholesterol, achieving particle sizes of 298.0–587.9 nm and an entrapment efficiency of up to 32.27%. nih.gov When dispersed in a carbopol gel, this formulation showed extended drug release over 8 hours. nih.gov Liposomal formulations have also been investigated for both brimonidine and brinzolamide, showing potential for sustained release and improved treatment outcomes. mdpi.comencyclopedia.pub

Polymeric Micelles: Amphiphilic polymers can self-assemble into nanomicelles, which can encapsulate poorly soluble drugs. encyclopedia.pub Brimonidine-loaded nanomicelles prepared with Soluplus® as a polymeric surfactant showed a particle size of about 75 nm and increased the drug's intrinsic solubility by 2.17-fold. uobaghdad.edu.iq These micelles demonstrated a rapid in-vitro release rate compared to an aqueous drug suspension. uobaghdad.edu.iq Micelles have also been studied for delivering other glaucoma drugs like dorzolamide. nih.gov

Ocular Inserts: These are solid or semi-solid polymeric devices placed in the conjunctival sac to provide sustained drug release. nih.gov Ocular inserts for brimonidine have been prepared using polymers like polyvinylpyrrolidone (B124986) K-90, sodium alginate, and ethylcellulose. nih.gov A sodium alginate-based insert, coated on one side with ethylcellulose, demonstrated a superior sustaining effect on drug release and a greater IOP-lowering effect compared to a brimonidine solution and uncoated inserts. nih.gov Blends of hydrophilic (Polyethylene Oxide) and hydrophobic (Polymethyl Methacrylate) polymers have also been used to create inserts for the combined delivery of brimonidine and timolol. rjpdft.com

Analytical Methodologies for Chemical Quantification and Characterization

Chromatographic Techniques for Simultaneous Estimation

Chromatographic techniques are paramount for the separation and simultaneous determination of brimonidine (B1667796) and brinzolamide (B135381). High-performance liquid chromatography and high-performance thin-layer chromatography are the most extensively reported methods, offering high resolution and accuracy.

High-Performance Liquid Chromatography (RP-HPLC, UPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) stands out as a widely used technique for the simultaneous analysis of brimonidine and brinzolamide. Several methods have been developed, each with specific chromatographic conditions to achieve optimal separation and quantification.

A common approach involves using a C18 column as the stationary phase with a mobile phase consisting of a buffer and an organic modifier. For instance, one validated RP-HPLC method utilized a Kromasil C18 column (4.6 x 250mm, 5µm) with an isocratic mobile phase of 0.1% perchloric acid and acetonitrile (B52724) in a 58:42 ratio. ijpsonline.com The detection was carried out at 251 nm, yielding retention times of 2.121 minutes for brinzolamide and 2.801 minutes for brimonidine. ijpsonline.com Another method employed a Zorbax SB C18 column (250mm x 4.6 mm, 2.6 µm) with a mobile phase of potassium phosphate (B84403) buffer (pH 3.0) and acetonitrile (60:40) at a flow rate of 1 ml/min, with detection at 225 nm. ijrar.com This method resulted in retention times of 3.550 minutes for brinzolamide and 5.307 minutes for brimonidine. ijrar.com

Ultra-performance liquid chromatography (UPLC), a high-pressure version of HPLC, has also been applied for the analysis of these compounds, often as part of stability-indicating methods. researchgate.net UPLC offers the advantage of faster analysis times and improved resolution.

The validation of these HPLC and UPLC methods, in accordance with International Council for Harmonisation (ICH) guidelines, has demonstrated their linearity, precision, accuracy, and robustness.

Table 1: Summary of RP-HPLC and UPLC Methods for Simultaneous Estimation of Brimonidine and Brinzolamide

ParameterMethod 1 ijpsonline.comMethod 2 ijapbjournal.comMethod 3 ijrar.comMethod 4 researchgate.netMethod 5 orientjchem.org
Technique RP-HPLCRP-HPLCRP-HPLCRP-HPLCRP-HPLC
Column Kromasil C18 (4.6 x 250mm, 5µm)Discovery 150Zorbax SB C18 (250mm x 4.6 mm, 2.6 µm)C18 (250 × 4.6 mm, 5µm)C18
Mobile Phase 0.1% Perchloric acid: Acetonitrile (58:42)Potassium phosphate buffer (pH 3.0): Acetonitrile (45:55)Potassium Phosphate buffer (pH 3.0): Acetonitrile (60:40)Methanol (B129727): 0.01 M Ammonium acetate (B1210297) buffer (49.5: 50.5, pH 3.8)Triethylamine phosphate buffer: Acetonitrile: Methanol (75:20:05)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.1 mL/minNot Specified
Detection Wavelength 251 nm225 nm225 nm260 nmNot Specified
Retention Time (Brimonidine) 2.801 min4.518 min5.307 min3.96 min8.4 min
Retention Time (Brinzolamide) 2.121 min2.444 min3.550 min8.34 min5.9 min
Linearity Range (Brimonidine) Not Specified0.5-3 µg/ml2-6 µg/ml0.2-1.4 µg/mL1-5 µg/ml
Linearity Range (Brinzolamide) Not Specified3-15 µg/ml10-30 µg/ml1-7 µg/mL5-25 µg/ml
LOD (Brimonidine) 0.04 µg/mLNot SpecifiedNot Specified0.03 µg/mLNot Specified
LOD (Brinzolamide) 0.05 µg/mLNot SpecifiedNot Specified0.018 µg/mLNot Specified
LOQ (Brimonidine) 0.11 µg/mLNot SpecifiedNot Specified0.09 µg/mLNot Specified
LOQ (Brinzolamide) 0.15 µg/mLNot SpecifiedNot Specified0.051 µg/mLNot Specified

High-Performance Thin-Layer Chromatography (NP-HPTLC, RP-HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) provides a simpler and more cost-effective alternative to HPLC for the simultaneous quantification of brimonidine and brinzolamide. Both normal-phase (NP) and reverse-phase (RP) HPTLC methods have been successfully developed and validated.

In one study, two distinct HPTLC methods were established. The NP-HPTLC method utilized a precoated silica (B1680970) gel F254 TLC plate as the stationary phase, with a mobile phase composed of Dichloroethane, Methanol, and Triethylamine (4.2:0.3:0.5, v/v/v). The RP-HPTLC method employed an RP-18 Silica gel F254S TLC plate with a mobile phase of Acetonitrile and water (3.8:1.2, v/v). For both methods, quantification was performed at a detection wavelength of 260 nm.

These methods demonstrated good separation with distinct retention factors (Rf). For the NP-HPTLC method, the Rf values for brinzolamide and brimonidine tartrate were 0.39 ± 0.01 and 0.61 ± 0.01, respectively. In the RP-HPTLC method, the Rf values were 0.63 ± 0.01 for brinzolamide and 0.43 ± 0.01 for brimonidine tartrate. The linearity of these methods was established over concentration ranges of 300-1800 ng/band for brinzolamide and 100-600 ng/band for brimonidine tartrate, with a regression coefficient (r²) greater than 0.99 for both techniques.

Table 2: Summary of HPTLC Methods for Simultaneous Estimation of Brimonidine and Brinzolamide

ParameterNP-HPTLC MethodRP-HPTLC Method
Stationary Phase Precoated silica gel F254 TLC plateRP-18 Silica gel F254S TLC plate
Mobile Phase Dichloroethane: Methanol: Triethylamine (4.2:0.3:0.5, v/v/v)Acetonitrile: water (3.8:1.2, v/v)
Detection Wavelength 260 nm260 nm
Rf Value (Brimonidine) 0.61 ± 0.010.43 ± 0.01
Rf Value (Brinzolamide) 0.39 ± 0.010.63 ± 0.01
Linearity Range (Brimonidine) 100 - 600 ng/band100 - 600 ng/band
Linearity Range (Brinzolamide) 300 - 1800 ng/band300 - 1800 ng/band
Regression Coefficient (r²) > 0.99> 0.99

Gas Chromatography/Mass Spectrometry (GC/MS)

Spectroscopic Approaches

Spectroscopic methods offer rapid and non-destructive analysis, making them suitable for the routine quality control of brimonidine and brinzolamide formulations.

Ultraviolet (UV) Spectrophotometry

Ultraviolet (UV) spectrophotometry is a simple, cost-effective, and rapid method for the simultaneous estimation of brimonidine and brinzolamide. The principle of this method relies on the measurement of absorbance at the maximum absorption wavelengths (λmax) of the two drugs.

Developed methods have identified the λmax for brimonidine tartrate and brinzolamide at different wavelengths depending on the solvent used. For instance, using methanol as a solvent, the λmax for brimonidine tartrate and brinzolamide were found to be 244 nm and 253 nm, respectively. researchgate.net Another study reported the λmax at 232 nm for brinzolamide and 257 nm for brimonidine in 0.1 M HCl. orientjchem.org

The linearity of these spectrophotometric methods has been validated over specific concentration ranges. For the method using methanol, linearity was established in the range of 1-7 μg/mL for brimonidine tartrate and 5-35 μg/mL for brinzolamide. researchgate.net The method using 0.1 M HCl showed linearity in the ranges of 1-5 μg/ml for brimonidine and 5-25 μg/ml for brinzolamide. orientjchem.org

Table 3: Summary of UV Spectrophotometric Methods for Simultaneous Estimation of Brimonidine and Brinzolamide

ParameterMethod 1 researchgate.netMethod 2 orientjchem.org
Solvent Methanol0.1 M HCl
λmax (Brimonidine) 244 nm257 nm
λmax (Brinzolamide) 253 nm232 nm
Linearity Range (Brimonidine) 1-7 µg/mL1-5 µg/ml
Linearity Range (Brinzolamide) 5-35 µg/mL5-25 µg/ml
LOD (Brimonidine) 0.0149 µg/mL (at 244 nm)Not Specified
LOD (Brinzolamide) 0.0243 µg/mL (at 253 nm)Not Specified
LOQ (Brimonidine) 0.0425 µg/mL (at 244 nm)Not Specified
LOQ (Brinzolamide) 0.0737 µg/mL (at 253 nm)Not Specified

Spectrofluorimetric Analysis

Mass Spectrometry-Based Methods

Mass spectrometry (MS) offers high sensitivity and selectivity, making it a powerful tool for the definitive identification and quantification of brimonidine and brinzolamide, often at very low concentrations. It is typically coupled with a chromatographic separation technique to resolve the analytes from matrix components.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of brimonidine and brinzolamide, particularly in biological fluids. While methods for the simultaneous quantification of both compounds are not extensively detailed in publicly available literature, individual analyses have been reported, providing a framework for a combined method.

For instance, a rapid and sensitive LC-MS/MS assay has been developed for the quantification of brimonidine in ocular tissues and fluids. nih.gov In this method, brimonidine and its deuterated internal standard were analyzed using multiple-reaction monitoring (MRM) in the positive electrospray ionization mode. The mass-to-charge ratio (m/z) transitions monitored were 292→212 for brimonidine and 296→216 for the internal standard. nih.gov This high specificity allows for accurate measurement even in complex biological matrices.

Similarly, a novel liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOP-MS/MS) method has been reported for the quantitation of brinzolamide in dried blood spots. ijpsonline.com This high-resolution mass spectrometry technique provides accurate mass measurements, further enhancing the confidence in the identification and quantification of the analyte.

While these methods focus on the individual compounds, the principles can be adapted for the simultaneous analysis of brimonidine and brinzolamide in a single chromatographic run, provided that appropriate chromatographic conditions and mass transitions are selected to avoid interference.

Electrophoretic Techniques (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) represents an alternative separation technique with advantages such as high efficiency, short analysis times, and low consumption of reagents and samples. Several studies have highlighted its potential for the analysis of brimonidine and brinzolamide. researchgate.netorientjchem.org

A capillary zone electrophoresis (CZE) method has been developed for the determination of brimonidine in aqueous humor and blood serum. dntb.gov.ua The analysis was performed using a 20 mM borate (B1201080) buffer at pH 9.3, with detection at 255 nm. dntb.gov.ua This method demonstrated the feasibility of CE for quantifying brimonidine in biological samples. Literature also mentions the use of capillary electrophoresis for the determination of brinzolamide, although detailed methodologies for the simultaneous analysis of both compounds are not as prevalent as for HPLC. researchgate.net The development of a validated CE method for the simultaneous determination of brimonidine and brinzolamide would offer a valuable alternative to chromatographic techniques.

Method Validation Parameters in Chemical Analysis

To ensure that an analytical method is reliable, accurate, and reproducible, it must undergo a thorough validation process. The following subsections detail the key validation parameters as they apply to the analysis of brimonidine and brinzolamide, primarily drawing from the extensive data available for reverse-phase high-performance liquid chromatography (RP-HPLC) methods, which serve as a benchmark for other analytical techniques.

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of brimonidine and brinzolamide analysis, this is typically demonstrated by the absence of interfering peaks at the retention times of the analytes in a chromatogram of a placebo or blank sample.

Several RP-HPLC methods have demonstrated excellent specificity. For example, in one method, the retention times for brinzolamide and brimonidine were 2.121 and 2.801 minutes, respectively, with no interference from pharmaceutical excipients. researchgate.net Another study reported retention times of 5.7 and 3.8 minutes for brinzolamide and brimonidine tartrate, respectively, with the chromatogram of the synthetic mixture showing no interfering peaks. ijpsonline.com

Linearity refers to the ability of a method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Numerous studies have established the linearity for the simultaneous determination of brimonidine and brinzolamide using RP-HPLC. The correlation coefficient (r²) is a key indicator of linearity, with values close to 1.000 indicating a strong linear relationship.

Brimonidine Concentration Range (µg/mL)Brinzolamide Concentration Range (µg/mL)Correlation Coefficient (r²) BrimonidineCorrelation Coefficient (r²) BrinzolamideReference
3.2 - 22.416 - 960.99890.9989 researchgate.net
0.2 - 1.41 - 7>0.99>0.99 researchgate.net
1 - 155 - 750.99990.9996 researchgate.net
2 - 610 - 300.9960.998 orientjchem.org
1 - 55 - 25Not specifiedNot specified chemicaljournal.in

Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Intra-day precision assesses the variability within the same day, while inter-day precision evaluates the variability across different days. Low %RSD values indicate high precision.

The precision of analytical methods for brimonidine and brinzolamide has been well-established, with %RSD values typically well below the commonly accepted limit of 2%.

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
Brimonidine0.30.7 researchgate.net
Brinzolamide0.30.2 researchgate.net
Brimonidine<0.29<0.38 ijpsonline.com
Brinzolamide<0.26<0.45 ijpsonline.com
Brimonidine1.61.2 researchgate.net
Brinzolamide1.30.5 researchgate.net
Brimonidine0.60 - 1.160.44 - 1.15 orientjchem.org
Brinzolamide0.83 - 1.410.74 - 0.99 orientjchem.org

Accuracy and Recovery Studies

Accuracy, in the context of analytical methodology, refers to the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. It is a critical parameter in method validation, ensuring that the measurements are correct and unbiased. Accuracy is typically evaluated through recovery studies, where a known amount of pure drug (standard) is added to a sample matrix (placebo or formulation), and the analytical method is used to determine the amount recovered. The results are expressed as a percentage of the known amount added.

Several studies have developed and validated high-performance liquid chromatography (HPLC) methods for the simultaneous determination of brimonidine and brinzolamide, demonstrating high accuracy. For instance, one study reported percentage recoveries for brinzolamide and brimonidine tartrate to be in the range of 99.84-100.62% and 100.34-100.63%, respectively, at three different concentration levels (50%, 100%, and 150%) ijpsonline.comijpsonline.com. Another RP-HPLC method showed recovery ranging from 99.46% to 100.38% for brimonidine tartrate and 99.34% to 100.35% for brinzolamide ijapbjournal.com.

A Quality by Design (QbD) approach was used in another study to develop an RP-HPLC method, which yielded recovery percentages between 99.04% and 101.67% for both drugs researchgate.net. Similarly, a stability-indicating RP-HPLC method demonstrated mean percentage recoveries of 100.13% for brimonidine tartrate and 99.03% for brinzolamide ijapbjournal.com. These consistent and high recovery values across different analytical methods underscore their accuracy for the routine quality control analysis of brimonidine and brinzolamide in pharmaceutical dosage forms ijpsonline.comijpsonline.comijapbjournal.comresearchgate.net.

Table 1: Accuracy and Recovery Data for Brimonidine and Brinzolamide

Analytical Method Analyte Concentration Level Mean Recovery (%) Reference
RP-HPLC Brinzolamide 50% 99.84 ijpsonline.comijpsonline.com
100% 100.62 ijpsonline.comijpsonline.com
150% 100.15 ijpsonline.comijpsonline.com
Brimonidine Tartrate 50% 100.34 ijpsonline.comijpsonline.com
100% 100.63 ijpsonline.comijpsonline.com
150% 100.41 ijpsonline.comijpsonline.com
Stability-Indicating RP-HPLC Brimonidine Tartrate Not Specified 100.13 ijapbjournal.com
Brinzolamide Not Specified 99.03 ijapbjournal.com
RP-HPLC (QbD Approach) Brimonidine Tartrate Not Specified 99.04 - 101.67 researchgate.net
Brinzolamide Not Specified 99.04 - 101.67 researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in the validation of analytical methods, indicating the sensitivity of the method. The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.

For the simultaneous analysis of brimonidine and brinzolamide, various analytical methods have established their LOD and LOQ values. One RP-HPLC method determined the LOD for brinzolamide and brimonidine tartrate to be 6.06 ng/mL and 5.51 ng/mL, respectively. The corresponding LOQ values were 18.38 ng/mL and 16.70 ng/mL ijpsonline.com. Another study reported LOD values of 0.05 µg/mL for brinzolamide and 0.04 µg/mL for brimonidine, with LOQ values of 0.15 µg/mL and 0.11 µg/mL, respectively chemicaljournal.in.

A stability-indicating RP-HPLC method found the LOD to be 0.02 ppm for brimonidine tartrate and 0.05 ppm for brinzolamide, with LOQ values of 0.07 ppm and 0.15 ppm, respectively ijapbjournal.com. Furthermore, an RP-HPLC method developed using a QbD approach reported an LOD of 0.03 µg/mL for brimonidine tartrate and 0.018 µg/mL for brinzolamide, with LOQ values of 0.09 µg/mL and 0.051 µg/mL, respectively researchgate.net. The low values of both LOD and LOQ across these studies indicate the high sensitivity of the developed methods for the quantification of brimonidine and brinzolamide ijpsonline.comijapbjournal.comresearchgate.netchemicaljournal.in.

Table 2: LOD and LOQ Data for Brimonidine and Brinzolamide

Analytical Method Analyte LOD LOQ Reference
RP-HPLC Brinzolamide 6.06 ng/mL 18.38 ng/mL ijpsonline.com
Brimonidine Tartrate 5.51 ng/mL 16.70 ng/mL ijpsonline.com
RP-HPLC Brinzolamide 0.05 µg/mL 0.15 µg/mL chemicaljournal.in
Brimonidine 0.04 µg/mL 0.11 µg/mL chemicaljournal.in
Stability-Indicating RP-HPLC Brimonidine Tartrate 0.02 ppm 0.07 ppm ijapbjournal.com
Brinzolamide 0.05 ppm 0.15 ppm ijapbjournal.com
RP-HPLC (QbD Approach) Brimonidine Tartrate 0.03 µg/mL 0.09 µg/mL researchgate.net
Brinzolamide 0.018 µg/mL 0.051 µg/mL researchgate.net

Robustness and Stability-Indicating Capabilities

Robustness of an analytical procedure is its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Stability-indicating methods are analytical procedures that are able to separate, detect, and quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.

The robustness of analytical methods for brimonidine and brinzolamide has been evaluated by intentionally altering various chromatographic conditions. One study employed a fractional factorial design to assess the effect of variations in wavelength, acetonitrile volume in the mobile phase, flow rate, and pH of the mobile phase ijpsonline.com. The results indicated that while the percentage recovery of both drugs was robust against these changes, the retention times were sensitive to variations in flow rate and acetonitrile volume ijpsonline.com. Another RP-HPLC method demonstrated robustness by introducing small changes in the mobile phase composition, flow rate, and temperature, with the relative standard deviation (%RSD) for the assay remaining below 2% chemicaljournal.in.

Several stability-indicating methods have been developed to analyze brimonidine and brinzolamide. These methods are crucial for assessing the drug's stability under various stress conditions such as acid and alkali hydrolysis, oxidation, photolysis, and thermal degradation ijapbjournal.comijrar.com. For instance, a stability-indicating RP-HPLC method showed that the drugs were susceptible to degradation under these stress conditions, and the method was able to effectively separate the degradation products from the parent drug peaks ijapbjournal.com. This capability is essential for ensuring the safety and efficacy of the drug product throughout its shelf life.

Table 3: Robustness and Stability-Indicating Parameters for Brimonidine and Brinzolamide Analysis

Analytical Method Robustness Parameters Varied Stability-Indicating Stress Conditions Findings Reference
RP-HPLC Wavelength, Acetonitrile Volume, Flow Rate, pH Not Applicable Method is robust for recovery; retention times are sensitive to flow rate and acetonitrile volume. ijpsonline.com
RP-HPLC Mobile Phase Composition, Flow Rate, Temperature Not Applicable %RSD for assay was less than 2%, confirming robustness. chemicaljournal.in
Stability-Indicating RP-HPLC Flow Rate, Mobile Phase Composition, Temperature Acid and Alkali Hydrolysis, Oxidation, Photolysis, Thermal Degradation The method is robust with %RSD values less than 2% for varied conditions. The method effectively separated degradation products from the active ingredients. ijapbjournal.com
Stability-Indicating RP-HPLC pH, Flow Rate, Mobile Phase Proportion Acid and Base Decomposition, Oxidation, Thermal, Photolytic Degradation The method is robust with %RSD less than 2%. Considerable degradation was observed under thermal stress. ijrar.com

Assessment of Method Greenness in Pharmaceutical Analysis (e.g., AES, NEMI, MoGAPI, AGREE tools)

Green analytical chemistry (GAC) is a growing field that aims to develop analytical methods that are more environmentally friendly by reducing or eliminating the use of hazardous substances and minimizing waste generation. Several tools have been developed to assess the greenness of analytical methods, including the Analytical Eco-Scale (AES), the National Environmental Methods Index (NEMI), the Modified Green Analytical Procedure Index (MoGAPI), and the Analytical GREEnness (AGREE) metric.

A study focusing on a stability-indicating RP-HPLC method for the simultaneous estimation of brimonidine and brinzolamide also evaluated its greenness using AES, NEMI, MoGAPI, and AGREE tools researchgate.netorientjchem.org. The use of these metrics provides a comprehensive assessment of the environmental impact of the analytical method. For instance, the AES calculates a penalty score based on the hazards of the reagents used and the energy consumption of the instruments researchgate.netorientjchem.org. NEMI uses a simple pictogram to indicate the greenness of a method based on criteria such as whether the chemicals are persistent, bioaccumulative, and toxic (PBT), corrosive, or generate a large amount of waste researchgate.netorientjchem.org.

MoGAPI provides a more detailed assessment by evaluating various aspects of the analytical procedure, from sample collection and preparation to the final determination brjac.com.br. The AGREE tool uses a circular pictogram with 12 segments, each representing one of the 12 principles of GAC, providing a visual and quantitative assessment of the method's greenness researchgate.netorientjchem.orgbrjac.com.br. The application of these tools to the analysis of brimonidine and brinzolamide helps in the development of more sustainable analytical methodologies that are both scientifically sound and environmentally responsible researchgate.netorientjchem.org.

Future Research Directions in Brimonidine/brinzolamide Chemistry and Pharmacology

Exploration of Novel Molecular Targets and Pathways

Future investigations are expanding beyond the primary mechanisms of action—alpha-2 adrenergic agonism by brimonidine (B1667796) and carbonic anhydrase inhibition by brinzolamide (B135381) nih.gov. The aim is to identify and characterize secondary or novel molecular targets that could lead to enhanced therapeutic effects.

One of the most promising areas is the neuroprotective potential of brimonidine. Preclinical studies have shown that brimonidine may protect retinal ganglion cells (RGCs) from injury through pathways independent of IOP reduction. mdpi.com This effect is thought to be mediated by the activation of α2-adrenergic receptors in the retina, which triggers intracellular signaling cascades that upregulate anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as brain-derived neurotrophic factor (BDNF). mdpi.comresearchgate.net Future research will likely focus on elucidating these specific neuroprotective pathways to harness them more effectively.

For brinzolamide, research is increasingly focused on its effects on ocular hemodynamics. Preclinical studies in animal models have demonstrated that topical brinzolamide can increase blood flow to the optic nerve head. nih.govnih.govresearchgate.net This suggests a potential vasodilatory effect on the ocular vasculature, which could be beneficial for conditions involving compromised ocular blood flow. researchgate.net Understanding the precise molecular mechanisms behind this vascular effect is a key direction for future studies.

Furthermore, innovative chemical strategies are being explored, such as the creation of novel molecular hybrids. Researchers have designed and synthesized new compounds that link brimonidine or brinzolamide to hydrogen sulfide (B99878) (H₂S) donor molecules. H₂S is a gasotransmitter with protective roles in the eye, and these hybrid molecules are designed to combine the IOP-lowering effects of the parent drugs with the therapeutic benefits of H₂S, potentially offering a multi-faceted treatment approach.

Development of Advanced Ocular Delivery Systems

A significant frontier in brimonidine/brinzolamide research is the development of advanced delivery systems to improve bioavailability, prolong drug action, and enhance patient compliance. Conventional eye drops are often limited by rapid precorneal clearance and poor corneal penetration. plos.org To overcome these barriers, several innovative platforms are under investigation for both individual agents and the combination.

Nano-based carriers are a central focus. These include nanoemulsions, which have been shown to increase the permeability and provide sustained release of a brimonidine and brinzolamide combination. researchgate.net Other nanocarriers like liposomes, nanocapsules, and niosomes are also being explored to improve drug delivery for brinzolamide. plos.orgdovepress.com For brimonidine, delivery systems using microspheres, hydrogels, and various nanoparticles have been developed. researchgate.net

Another area of intense research is drug-eluting implants and devices. These systems are designed to provide continuous, long-term drug delivery, thereby eliminating the need for frequent eye drop administration. Preclinical development has seen promising results with non-invasive implants and novel composite systems designed for sustained brimonidine release. researchgate.netnih.gov

Table 1: Examples of Advanced Ocular Delivery Systems in Preclinical Development This table is interactive. Users can sort columns to compare different delivery systems.

Delivery System Drug(s) Key Findings from Preclinical Studies Potential Advantages Reference(s)
Nanoemulsion Brimonidine & Brinzolamide Showed low globule size (<220 nm) and higher penetrability (>75%) compared to marketed suspensions. Improved therapeutic effect and patient compliance. researchgate.net
Silicone Rubber Implant (BRI@SR@TPU) Brimonidine Demonstrated sustained in vivo drug delivery and effective IOP reduction for 18 days. Non-invasive, long-term IOP control. researchgate.net
Composite DDS (Bri@LDH/Thermogel) Brimonidine Sustained drug release for up to 144 hours; effective IOP modulation for at least 7 days in a contact lens form. Extended drug release, potential for use in smart contact lenses. nih.gov
Chitosan-Pectin Nanocapsules Brinzolamide Mucoadhesive properties suggest prolonged residence time on the ocular surface. Enhanced bioavailability and sustained action. plos.org

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling are becoming indispensable tools for advancing the understanding of brimonidine and brinzolamide at a molecular level. These techniques allow researchers to predict and analyze drug-receptor interactions, guiding the design of new, more potent, and selective analogs.

Molecular docking studies have provided significant insights into how brinzolamide interacts with its target, carbonic anhydrase II (CA-II). researchgate.netrcsb.org These models have revealed that the sulfonamide group of brinzolamide binds to the zinc ion in the enzyme's active site, while its flexible side chain forms critical stabilizing interactions with surrounding amino acid residues. researchgate.netrcsb.org This detailed understanding is crucial for designing future inhibitors with improved isoform specificity, potentially targeting other carbonic anhydrase isoforms implicated in disease, such as CA-IX in cancer. researchgate.netnih.gov Pharmacophore-guided modeling further aids in identifying the essential structural features required for potent inhibition, using brinzolamide as a benchmark for developing new therapeutic agents. nih.gov

For brimonidine, molecular modeling has been key to understanding its high selectivity for the α2-adrenergic receptor over the α1 subtype, which is crucial for its favorable side-effect profile. researchgate.netdrugbank.com Quantitative structure-activity relationship (QSAR) studies and receptor modeling help to identify the molecular determinants of this selectivity, paving the way for the design of next-generation α2-agonists with even greater specificity or tailored activity at different α2-receptor subtypes (α2A, α2B, α2C). caymanchem.com

Integration with Emerging Ocular Research Disciplines

The therapeutic potential of the this compound combination is being explored within the context of broader, emerging disciplines in ophthalmology, moving beyond its role as a simple IOP-lowering agent.

Neuroprotection: The integration of brimonidine into neuroprotective treatment strategies is a major area of research. Glaucoma is now understood as a neurodegenerative disease, and brimonidine's ability to protect RGCs is a key focus. eugs.org Preclinical animal models of optic nerve injury and chronic ocular hypertension have repeatedly shown that brimonidine enhances RGC survival, an effect not seen with all IOP-lowering agents. nih.govyu.ac.kr Future research will focus on combining this neuroprotective action with the IOP-lowering effects of brinzolamide to create a comprehensive therapy that addresses both pressure-dependent and pressure-independent factors of glaucomatous damage.

Ocular Hemodynamics: Research into the vascular effects of these drugs is another critical area. The finding that brinzolamide and the fixed combination can positively influence optic nerve head blood flow in animal models is highly significant. nih.govplos.org This positions the combination as a potential therapy for ischemic optic neuropathies or for patients whose glaucoma progression is linked to vascular dysregulation. Future studies will likely use advanced imaging techniques to map these hemodynamic changes in greater detail and correlate them with functional outcomes.

Novel Therapeutic Hybrids: The chemical synthesis of hybrid molecules, such as the H₂S-donating derivatives, represents an integration with the field of medicinal chemistry focused on multi-target drug design. This approach aims to create single molecules that can modulate multiple pathological pathways simultaneously, potentially leading to synergistic therapeutic effects.

Investigations into Long-Term Preclinical Pharmacological Effects

Understanding the long-term pharmacological effects of the this compound combination at a preclinical level is essential for predicting its chronic therapeutic benefits and safety. Research in this area focuses on effects that manifest over extended periods of administration in animal models.

A key long-term effect under investigation is sustained neuroprotection by brimonidine. In chronic ocular hypertension rat models, long-term administration of brimonidine was shown to significantly prevent the loss of RGCs compared to other treatments, an effect attributed to its direct neuroprotective action rather than just IOP control. yu.ac.kr These findings support the hypothesis that chronic use could slow the progressive nature of glaucoma.

Another important long-term effect is the modulation of ocular blood flow. A preclinical study in rabbits over eight days demonstrated that the brinzolamide/brimonidine fixed combination was effective at mitigating decreases in optic nerve head blood flow associated with diurnal fluctuations. plos.org This suggests that long-term use could help stabilize the microcirculation of the optic nerve, protecting it from ischemic insults that can occur over time.

Pharmacokinetic studies also reveal important long-term characteristics. Both brinzolamide and brimonidine are retained in ocular tissues for extended periods due to binding to carbonic anhydrase and melanin (B1238610), respectively. acs.orgresearchgate.net Brinzolamide, in particular, has a long tissue half-life in the iris-ciliary body, which may contribute to a prolonged duration of its pharmacological action beyond what is predicted by its dosing schedule. nih.govnih.gov Future long-term preclinical studies will continue to explore these effects, focusing on cellular and molecular changes in ocular tissues after chronic exposure to the combination therapy.

Table 2: Compound Names Mentioned in the Article

Compound Name
Acetazolamide
Apraclonidine
Bax
Bcl-2
Betaxolol
Bimatoprost
Brain-derived neurotrophic factor (BDNF)
Brimonidine
Brinzolamide
Clonidine (B47849)
Cyclosporin A
Dorzolamide
Hydrogen Sulfide (H₂S)
Latanoprost
Memantine
Netarsudil
Pilocarpine
Rebamipide
Ripasudil
Timolol

Q & A

Q. What are the molecular mechanisms by which brimonidine and brinzolamide synergistically reduce intraocular pressure (IOP) in glaucoma models?

Brimonidine, an α2-adrenergic agonist, reduces aqueous humor production and increases uveoscleral outflow, while brinzolamide, a carbonic anhydrase inhibitor (CAI), suppresses bicarbonate ion formation in the ciliary body, reducing aqueous humor secretion . Synergy arises from dual targeting of aqueous humor dynamics. To validate this, researchers should design in vitro models (e.g., ciliary epithelial cell cultures) to measure ion transport and cAMP levels under combinatorial drug exposure, complemented by in vivo tonometry in animal models .

Q. What experimental approaches are critical for optimizing nanoemulsion formulations of brimonidine/brinzolamide combinations?

Key steps include:

  • Solubility screening : Test drug solubility in oils (e.g., castor oil, isopropyl myristate) and surfactants (e.g., polysorbate 80) using UV spectrophotometry after 72-hour equilibration .
  • Globule size optimization : Use pseudo-ternary phase diagrams to identify stable nanoemulsion regions, with mean globule size <100 nm preferred for ocular permeability .
  • Stability testing : Conduct accelerated ICH Q1A(R2) studies (25°C/60% RH and 40°C/75% RH) to assess phase separation and drug degradation .

Advanced Research Questions

Q. How can researchers address conflicting pharmacokinetic data between this compound fixed-dose combinations and monotherapies?

Methodological considerations:

  • Compartmental modeling : Use non-linear mixed-effects modeling (NONMEM) to compare drug clearance rates in fixed-combination vs. separate formulations .
  • Tear fluid analysis : Collect serial tear samples via capillary tubes post-instillation to measure drug residence time, accounting for lachrymation and blinking artifacts .
  • Mass spectrometry : Quantify free vs. protein-bound drug fractions in ocular tissues to resolve bioavailability discrepancies .

Q. What strategies validate in vitro-in vivo correlations (IVIVC) for this compound sustained-release formulations?

  • Multi-layer in vitro models : Combine Franz diffusion cells (corneal epithelium mimic) with hydrodynamic flow systems to simulate tear turnover .
  • Animal model calibration : Compare in vitro release profiles (e.g., 12-hour prolonged release) with in vivo IOP reduction duration in rabbits, using AUC-based level-A IVIVC .
  • Parameter sensitivity analysis : Identify critical variables (e.g., viscosity, osmolality) using factorial design experiments .

Q. How should researchers resolve contradictions in efficacy data from phase 3 trials of fixed-combination therapies?

  • Pooled analysis : Harmonize data from multiple trials (e.g., IOP reduction at 8 vs. 12 hours) using mixed-effects regression to adjust for baseline variability and dosing schedules .
  • Subgroup stratification : Analyze outcomes by disease severity (e.g., ocular hypertension vs. open-angle glaucoma) and prior therapy exposure (β-blocker-naïve vs. refractory cases) .
  • Adverse event reconciliation : Apply Naranjo scales to distinguish drug-related ocular irritation (e.g., from excipients like Brij 35) vs. disease progression .

Methodological Guidance

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

  • Emax models : Fit sigmoidal curves to IOP reduction vs. log-dose data to estimate EC50 and Hill coefficients .
  • Bayesian hierarchical models : Account for inter-study heterogeneity in meta-analyses of combination therapy efficacy .
  • Non-inferiority margins : Define clinically acceptable IOP differences (e.g., ≤1.5 mmHg) using Delphi consensus methods among ophthalmologists .

Q. How can researchers mitigate confounding factors in preclinical ocular pharmacokinetic studies?

  • Controlled environmental chambers : Standardize humidity (50–70%) and airflow to minimize tear evaporation variability .
  • Fluorescent tracers : Co-administer FITC-dextran with test formulations to quantify nasolacrimal drainage rates via fluorescence microscopy .
  • Ethical blinding : Use masked syringes for drug administration and automated tonometers to reduce operator bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.